4,5-Dichloro-2-fluorobenzenesulfonyl chloride
Description
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Properties
IUPAC Name |
4,5-dichloro-2-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-3-1-5(10)6(2-4(3)8)13(9,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIHENVNFXQLOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378839 | |
| Record name | 4,5-dichloro-2-fluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13656-52-5 | |
| Record name | 4,5-dichloro-2-fluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 4,5-Dichloro-2-fluorobenzenesulfonyl chloride
CAS Number: 13656-52-5
This technical guide provides a comprehensive overview of 4,5-dichloro-2-fluorobenzenesulfonyl chloride, a key building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and significant applications, with a focus on its role in the development of novel therapeutics.
Chemical Identity and Physical Properties
This compound is a sulfonyl chloride derivative of benzene carrying two chlorine atoms and one fluorine atom as substituents. Its unique substitution pattern makes it a valuable reagent in organic synthesis, particularly in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13656-52-5 | [1] |
| Molecular Formula | C₆H₂Cl₃FO₂S | [1] |
| Molecular Weight | 263.50 g/mol | [1] |
| Melting Point | 56-57.5 °C | [1] |
| Purity | ≥98% | [1] |
Synthesis of this compound
General Experimental Protocol: Synthesis of Arylsulfonyl Chlorides
This protocol outlines a common procedure for the synthesis of arylsulfonyl chlorides from an aromatic amine precursor.
Materials:
-
Substituted Aniline (e.g., 4,5-dichloro-2-fluoroaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Sulfur Dioxide (SO₂)
-
Toluene
-
Water
-
Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
A solution of the corresponding aniline in a mixture of concentrated hydrochloric acid and acetic acid is prepared in a beaker and cooled to below -5 °C using an acetone/ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled aniline suspension over a period of 15 minutes, maintaining the temperature below -5 °C. The mixture is stirred for an additional hour.
-
The resulting diazonium salt solution is filtered and added portion-wise to a pre-cooled (0 °C) suspension of copper(I) chloride in a mixture of liquid sulfur dioxide, concentrated HCl, acetic acid, and toluene.
-
After stirring for one hour, the organic layer is separated, diluted with toluene, and washed with water.
-
The organic layer is then dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography using a gradient of ethyl acetate in hexanes to yield the pure sulfonyl chloride.
A visual representation of this synthetic workflow is provided below.
Caption: General workflow for the synthesis of arylsulfonyl chlorides.
Reactivity and Applications in Medicinal Chemistry
The sulfonyl chloride functional group is a potent electrophile, making this compound a versatile reagent for the synthesis of sulfonamides and sulfonate esters. This reactivity is central to its application in drug discovery.
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding N-substituted sulfonamides. This is a fundamental transformation in the synthesis of a wide range of biologically active molecules.
General Experimental Protocol: Sulfonamide Synthesis
Materials:
-
This compound
-
Primary or Secondary Amine
-
Base (e.g., Triethylamine, Pyridine)
-
Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile)
-
Water
-
1M HCl (optional)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
The amine is dissolved in an anhydrous aprotic solvent in a round-bottom flask.
-
The base is added to the solution, and the mixture is stirred for 5-10 minutes at room temperature.
-
A solution of this compound in the same solvent is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water.
-
The product is extracted with an organic solvent. The combined organic layers are washed with 1M HCl (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Caption: General workflow for the synthesis of N-substituted sulfonamides.
Application in the Synthesis of CRTH2 Antagonists
A significant application of this compound is in the synthesis of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2). CRTH2 is a G-protein coupled receptor involved in allergic inflammation, making its antagonists promising therapeutic agents for conditions such as asthma and allergic rhinitis. The 4,5-dichloro-2-fluorophenylsulfonyl moiety introduced by this reagent is a key structural feature in several potent CRTH2 antagonists.
The general synthetic strategy involves the coupling of this compound with a suitable amine-containing core structure, which is often a complex heterocyclic scaffold.
Caption: Role of the reagent in CRTH2 antagonist synthesis and action.
Analytical Data
While comprehensive spectral data for this compound is not widely published, the following table summarizes the expected and reported analytical characteristics.
Table 2: Analytical Data for this compound
| Analysis Type | Expected/Reported Data |
| ¹H NMR | Aromatic protons would appear as complex multiplets in the downfield region (approx. 7.0-8.5 ppm), with splitting patterns influenced by fluorine and chlorine substituents. |
| ¹³C NMR | Aromatic carbons would resonate in the range of 110-160 ppm. Carbons attached to fluorine would show characteristic C-F coupling. The carbon bearing the sulfonyl chloride group would be significantly deshielded. |
| FT-IR (cm⁻¹) | Characteristic strong absorptions for the S=O stretching of the sulfonyl chloride group are expected around 1380-1360 cm⁻¹ and 1190-1170 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight (263.50 g/mol ), with a characteristic isotopic pattern due to the presence of three chlorine atoms. |
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place under an inert atmosphere. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute a recommendation for any specific use. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
An In-depth Technical Guide to 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4,5-Dichloro-2-fluorobenzenesulfonyl chloride. Due to the limited availability of data for this specific compound, information from closely related isomers and the general class of aryl sulfonyl chlorides is included to provide a thorough understanding of its expected characteristics and reactivity.
Chemical Identity and Physical Properties
This compound is a halogenated aromatic sulfonyl chloride. Its identity is confirmed by its CAS number and molecular formula.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 13656-52-5 |
| Molecular Formula | C₆H₂Cl₃FO₂S |
| Molecular Weight | 263.50 g/mol |
| Canonical SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)F |
| InChI Key | ZCMMZABUTDMFDX-UHFFFAOYSA-N |
Table 2: Physical Properties of 2,4-Dichloro-5-fluorobenzenesulfonyl chloride (Isomer)
| Property | Value |
| Molecular Formula | C₆H₂Cl₃FO₂S |
| Molecular Weight | 263.50 g/mol |
| Appearance | Solid |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not prominently described in publicly available literature. However, a plausible synthetic route can be proposed based on well-established methods for the preparation of substituted benzenesulfonyl chlorides. A common and effective method involves the diazotization of the corresponding aniline followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) chloride catalyst.
Proposed Experimental Protocol: Synthesis via Diazotization
This proposed protocol is based on general procedures for the synthesis of aryl sulfonyl chlorides from anilines.
Step 1: Diazotization of 4,5-Dichloro-2-fluoroaniline
-
Dissolve 4,5-dichloro-2-fluoroaniline in a mixture of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for a short period before proceeding to the next step.
Step 2: Chlorosulfonation
-
In a separate flask, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride (CuCl).
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring. The reaction is often accompanied by the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate).
Caption: Proposed synthesis workflow for this compound.
Chemical Reactivity
The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion.
Nucleophilic Substitution Reactions
This compound is expected to react readily with a variety of nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. These reactions are fundamental in its application as a building block in organic synthesis.
-
Reaction with Amines: Primary and secondary amines will react to form the corresponding sulfonamides. This is a widely used reaction in medicinal chemistry for the synthesis of biologically active compounds. The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.
-
Reaction with Alcohols and Phenols: In the presence of a base, alcohols and phenols will react to form sulfonate esters.
-
Reaction with Water: Aryl sulfonyl chlorides can be hydrolyzed by water to the corresponding sulfonic acid, though the reaction is generally slower than with acyl chlorides.
Caption: Nucleophilic substitution reactions of this compound.
Spectroscopic Properties
Specific spectroscopic data (NMR, IR, MS) for this compound is not available in public databases. However, the expected spectral characteristics can be inferred from the known data of similar compounds and the general properties of the functional groups present.
Table 3: Expected Spectroscopic Characteristics
| Technique | Expected Features |
| ¹H NMR | Two aromatic protons would be expected, likely appearing as doublets or doublet of doublets in the downfield region (δ 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the sulfonyl chloride and halogen substituents. The coupling constants would be informative of the substitution pattern. |
| ¹³C NMR | Six aromatic carbon signals would be expected. Carbons attached to the halogens and the sulfonyl group would be significantly deshielded. |
| ¹⁹F NMR | A single resonance would be expected for the fluorine atom, with its chemical shift influenced by the adjacent chloro and sulfonyl chloride groups. |
| IR Spectroscopy | Strong characteristic absorption bands for the sulfonyl chloride group would be prominent. Asymmetric S=O stretching is typically observed around 1370-1380 cm⁻¹, and symmetric S=O stretching around 1170-1190 cm⁻¹. C-Cl and C-F stretching vibrations would also be present. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 263.5 g/mol . A characteristic isotopic pattern for three chlorine atoms would be observed for the molecular ion and chlorine-containing fragments. |
Applications in Drug Discovery and Development
While there are no specific reports on the use of this compound in drug development, its isomer, 2,4-dichloro-5-fluorobenzenesulfonyl chloride, is known to be a key intermediate in the synthesis of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] CRTH2 is a G-protein coupled receptor involved in allergic inflammation, making it a target for the treatment of conditions like asthma and allergic rhinitis.
Given the structural similarity, it is plausible that this compound could also serve as a valuable building block for the synthesis of novel bioactive molecules. The unique substitution pattern of the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Researchers in medicinal chemistry could utilize this reagent to generate libraries of novel sulfonamides for screening against various biological targets.
Safety and Handling
This compound is expected to be a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is likely to cause severe skin burns and eye damage. Contact with water may produce hydrochloric acid. Store in a tightly sealed container in a cool, dry place.
Disclaimer: The information provided in this technical guide is for research and informational purposes only. The proposed experimental protocol has not been validated and should be adapted and optimized with appropriate safety precautions. All chemical handling should be performed by trained professionals in a suitable laboratory setting.
References
An In-depth Technical Guide to 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4,5-dichloro-2-fluorobenzenesulfonyl chloride, a halogenated aromatic sulfonyl chloride of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes comparative data from structurally related compounds and outlines general experimental protocols applicable to its preparation and analysis.
Molecular Structure and Properties
This compound is a polysubstituted benzene derivative with the chemical formula C₆H₂Cl₃FO₂S.[1] The molecule consists of a benzene ring substituted with two chlorine atoms at positions 4 and 5, a fluorine atom at position 2, and a sulfonyl chloride group at position 1. The presence of multiple halogen atoms and the electrophilic sulfonyl chloride group makes it a versatile reagent and a building block for complex organic molecules.
Physicochemical Data
Quantitative data for this compound and related isomers are summarized in the table below for comparative analysis.
| Property | This compound | 4-Fluorobenzenesulfonyl chloride | 2-Fluorobenzenesulfonyl chloride | 4-Chloro-2-fluorobenzenesulfonyl chloride |
| CAS Number | 13656-52-5[1] | 349-88-2[2] | 2905-21-7 | 141337-26-0[3] |
| Chemical Formula | C₆H₂Cl₃FO₂S[1] | C₆H₄ClFO₂S[4] | C₆H₄ClFO₂S | ClC₆H₃(F)SO₂Cl[3] |
| Molecular Weight | 263.50 g/mol | 194.61 g/mol [2] | 194.61 g/mol | 229.06 g/mol [3] |
| Melting Point | Not available | 29-31 °C[2] | 27-30 °C | 34-38 °C[3] |
| Boiling Point | Not available | 95-96 °C at 2 mmHg[2] | 246-247 °C | Not available |
Spectroscopic Data
-
¹H NMR: The spectrum would likely show two aromatic protons, each exhibiting complex splitting patterns due to coupling with the fluorine atom and with each other.
-
¹³C NMR: The spectrum would display six signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the halogen and sulfonyl chloride substituents. Carbon-fluorine coupling would be observable.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the S=O stretching vibrations of the sulfonyl chloride group (typically in the regions of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹), C-Cl stretching, C-F stretching, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation would likely involve the loss of the chlorine atom from the sulfonyl chloride group and cleavage of the C-S bond.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the chlorosulfonation of 1,2-dichloro-4-fluorobenzene. The following is a generalized experimental protocol based on standard procedures for the synthesis of arylsulfonyl chlorides.
Reaction Scheme:
Materials:
-
1,2-dichloro-4-fluorobenzene
-
Chlorosulfonic acid
-
Thionyl chloride (optional, for purification)
-
Dichloromethane (or other suitable solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases is charged with 1,2-dichloro-4-fluorobenzene.
-
The flask is cooled in an ice-water bath.
-
Chlorosulfonic acid (typically 3-5 molar equivalents) is added dropwise from the dropping funnel to the stirred starting material at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 50-60 °C) for several hours to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.
-
The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane.
-
The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or recrystallization from an appropriate solvent.
Analytical Methods
The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
The solution is injected into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
The oven temperature program is optimized to achieve good separation of the product from any impurities.
-
The mass spectrometer is operated in electron ionization (EI) mode.
-
The retention time and the mass spectrum of the eluting peak corresponding to the product are recorded and analyzed to confirm its identity and purity.
Molecular Structure Visualization
The following diagram illustrates the molecular structure of this compound.
Caption: 2D structure of this compound.
Safety Information
As with other sulfonyl chlorides, this compound is expected to be a corrosive and moisture-sensitive compound. It is likely to cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. In case of contact, the affected area should be flushed immediately with copious amounts of water.
References
Technical Guide: Synthesis of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 4,5-dichloro-2-fluorobenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document outlines the primary synthetic route, a detailed experimental protocol derived from analogous well-established procedures, and relevant chemical data.
Introduction
This compound (CAS No. 13656-52-5) is an important building block in organic synthesis. Its trifunctional nature, featuring two chlorine atoms, a fluorine atom, and a reactive sulfonyl chloride group, allows for diverse chemical modifications, making it a valuable precursor for the synthesis of complex molecules with potential biological activity. The primary and most direct route for its synthesis is the electrophilic aromatic substitution of 1,2-dichloro-4-fluorobenzene.
Core Synthesis Route: Chlorosulfonation
The synthesis of this compound is achieved through the chlorosulfonation of 1,2-dichloro-4-fluorobenzene. In this reaction, chlorosulfonic acid serves as both the solvent and the electrophilic sulfonating agent. The electron-withdrawing nature of the chlorine and fluorine atoms on the benzene ring deactivates it towards electrophilic substitution; therefore, harsh reaction conditions, such as the use of excess chlorosulfonic acid and elevated temperatures, are typically required to drive the reaction to completion.
The logical workflow for this synthesis is depicted below:
Caption: General experimental workflow for the synthesis of this compound.
Reagent and Product Data
A summary of the key reagents and the final product is provided in the table below for easy reference.
| Compound Name | Formula | Molecular Weight ( g/mol ) | CAS Number | Role |
| 1,2-Dichloro-4-fluorobenzene | C₆H₃Cl₂F | 165.00 | 3213-65-8 | Starting Material |
| Chlorosulfonic Acid | HSO₃Cl | 116.52 | 7790-94-5 | Reagent & Solvent |
| This compound | C₆H₂Cl₃FO₂S | 263.50 | 13656-52-5 | Final Product |
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, based on established methods for the chlorosulfonation of halogenated benzenes.[1]
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Chlorosulfonic acid is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn at all times. The reaction also evolves a significant amount of hydrogen chloride gas, which must be properly vented or scrubbed.
Apparatus:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler with a concentrated sodium hydroxide solution).
-
A heating mantle with a temperature controller.
-
A cooling bath (ice/water).
Procedure:
-
Reaction Setup: In the three-necked flask, place chlorosulfonic acid (e.g., 5 molar equivalents). Begin stirring and cool the flask in an ice/water bath.
-
Addition of Starting Material: Slowly add 1,2-dichloro-4-fluorobenzene (1 molar equivalent) dropwise from the dropping funnel to the cooled chlorosulfonic acid. Maintain the temperature of the reaction mixture between 10-20°C during the addition.
-
Reaction: After the addition is complete, remove the cooling bath and slowly heat the reaction mixture to 60-70°C. Maintain this temperature for 2-4 hours, or until the evolution of hydrogen chloride gas subsides, indicating the completion of the reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) if reference standards are available.
-
Work-up (Quenching): Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold water until the filtrate is neutral to pH paper. This removes any residual acid.
-
Drying: Dry the product, for instance, in a vacuum desiccator over a suitable drying agent (e.g., phosphorus pentoxide or anhydrous calcium chloride) to a constant weight.
Purification (Optional):
If a higher purity is required, the crude product can be recrystallized from a suitable solvent, such as a mixture of hexanes and benzene.[2]
Expected Results and Characterization
| Parameter | Expected Outcome |
| Physical State | White to off-white solid. |
| Purity | Typically >95% after washing and drying.[3] |
| Yield | Expected to be in the range of 70-90% based on analogous reactions. |
| ¹H NMR | The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. |
| ¹⁹F NMR | The fluorine NMR spectrum should exhibit a single resonance, characteristic of the fluorine atom on the benzene ring. |
| ¹³C NMR | The carbon NMR spectrum will display six signals for the six aromatic carbons, with their chemical shifts influenced by the halogen and sulfonyl chloride substituents. |
| IR Spectroscopy | The infrared spectrum should show characteristic absorption bands for the S=O stretching of the sulfonyl chloride group, typically in the regions of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern due to the presence of three chlorine atoms. |
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals and to perform a thorough risk assessment before undertaking this procedure in the laboratory.
References
An In-depth Technical Guide to 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride for Researchers and Drug Development Professionals
IUPAC Name: 4,5-dichloro-2-fluorobenzenesulfonyl chloride[1]
This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic organic chemistry, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Physicochemical Properties
This compound is a halogenated aromatic sulfonyl chloride. The presence of chlorine and fluorine atoms on the benzene ring, coupled with the reactive sulfonyl chloride functional group, makes it a valuable building block in the synthesis of complex organic molecules.
Table 1: Chemical Identification and Properties
| Parameter | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 13656-52-5 | [1] |
| Chemical Formula | C₆H₂Cl₃FO₂S | [1] |
| Molecular Weight | 263.5 g/mol | |
| Synonyms | 4,5-dichloro-2-fluoro-benzenesulfonyl chloride | [1] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a plausible and widely used method for the preparation of arylsulfonyl chlorides involves the diazotization of the corresponding aniline followed by a reaction with sulfur dioxide in the presence of a copper salt catalyst.
Proposed Synthetic Pathway
The synthesis would likely proceed from the commercially available 4,5-dichloro-2-fluoroaniline.
Caption: Proposed two-step synthesis of this compound.
General Experimental Protocol for Arylsulfonyl Chloride Synthesis
The following is a generalized experimental protocol adapted from the synthesis of other arylsulfonyl chlorides. This should be considered a representative method and would require optimization for the specific synthesis of this compound.
Materials:
-
4,5-dichloro-2-fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(II) chloride (CuCl₂)
-
Ice
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
Suspend 4,5-dichloro-2-fluoroaniline in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate reaction vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(II) chloride.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of ice water.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and wash sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or recrystallization.
-
Applications in Drug Discovery and Development
The primary utility of this compound in drug discovery lies in its role as a precursor for the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents.[2][3][4]
Synthesis of Sulfonamides
This compound readily reacts with primary and secondary amines in the presence of a base (such as pyridine or triethylamine) to form the corresponding N-substituted sulfonamides.
Caption: General reaction scheme for the synthesis of sulfonamides.
This reaction provides a straightforward method to introduce the 4,5-dichloro-2-fluorophenylsulfonyl moiety into various molecular scaffolds, allowing for the exploration of structure-activity relationships (SAR). The specific substitution pattern of this compound offers a unique combination of steric and electronic properties that can influence the biological activity of the resulting sulfonamides.
Biological Significance of Sulfonamides
Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities, including:
The incorporation of fluorine atoms into drug candidates can often lead to improved pharmacokinetic and pharmacodynamic properties, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Therefore, sulfonamides derived from this compound are of significant interest for the development of novel therapeutics.
Reactivity and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions.
-
Reactivity with Nucleophiles: The sulfonyl chloride group is highly electrophilic and will react with a wide range of nucleophiles, including water, alcohols, and amines.
-
Moisture Sensitivity: It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Safety Precautions: Due to its corrosive nature, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its ability to readily form sulfonamides allows for the synthesis of diverse libraries of compounds for biological screening. The unique substitution pattern of the aromatic ring provides an opportunity to fine-tune the properties of lead compounds in the pursuit of more effective and safer therapeutic agents. While specific experimental data for this compound is limited in the public domain, its chemistry can be reliably predicted based on the well-established reactivity of related sulfonyl chlorides. Further research into the synthesis and application of this compound is warranted to fully explore its potential in the development of novel pharmaceuticals.
References
A Comprehensive Technical Guide to the Safety and Handling of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for 4,5-dichloro-2-fluorobenzenesulfonyl chloride. The information presented is synthesized from data on structurally analogous compounds and is intended to provide a robust framework for its safe use in a laboratory setting.
Hazard Identification and Classification
This compound is a corrosive and moisture-sensitive compound. Based on data from similar sulfonyl chlorides, it is classified as a substance that causes severe skin burns and eye damage.[1][2][3] It may also be corrosive to metals.[4][5] Contact with water can liberate toxic and irritating gases, such as hydrogen chloride and hydrogen fluoride.[2][6]
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H290: May be corrosive to metals.
GHS Precautionary Statements (selected):
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1][4][5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][5]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][2][3]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2][5][7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][7]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3][4]
Physical and Chemical Properties
| Property | Value (for 4-Fluorobenzenesulfonyl chloride) |
| Molecular Formula | C₆H₄ClFO₂S |
| Molecular Weight | 194.61 g/mol [8] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid[4] |
| Melting Point | 29-31 °C (lit.) |
| Boiling Point | 95-96 °C/2 mmHg (lit.) |
| Flash Point | Not applicable[8] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are critical for the safe handling of this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a certified chemical fume hood.[9][10]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles and a full-face shield.[11] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A chemical-resistant lab coat or apron should also be worn.[11] |
| Respiratory Protection | All handling and disposal steps must be performed in a certified chemical fume hood to prevent inhalation of corrosive vapors.[11] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges should be used.[9][12] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Safe Handling
-
Handle in a well-ventilated place.[1]
-
Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[1][13]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and water.[6][7]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][6]
-
Protect from moisture, as the compound is water-reactive.[6][7]
-
Store under an inert atmosphere, such as argon or nitrogen.[2][14]
First Aid Measures
In the event of exposure, immediate medical attention is required.[2][3] The following first aid measures should be taken:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][6] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2][3] |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][7] |
Accidental Release and Fire-Fighting Measures
Accidental Release
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2). Ensure adequate ventilation.[2][3][7]
-
Environmental Precautions: Prevent the product from entering drains or waterways.[3][7]
-
Containment and Cleanup: For small spills, absorb with an inert material (e.g., dry sand, earth) and collect for disposal.[7][13] Use spark-proof tools.[1][13] For large spills, dike the area to contain the spill.
Fire-Fighting
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][2]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire and will react with the compound.[2][6]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including sulfur oxides, hydrogen chloride, and hydrogen fluoride.[2][3][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][6]
Disposal Considerations
This compound must be disposed of as hazardous waste.[11]
-
Neutralization of Small Quantities: Small residual amounts can be slowly and carefully added to a stirred, ice-cold solution of sodium bicarbonate or sodium hydroxide to hydrolyze the sulfonyl chloride.[11] This reaction is exothermic and may produce gas, so it must be done in a fume hood with appropriate PPE.[11]
-
Bulk Quantities: Bulk quantities should not be neutralized and must be disposed of in their original or a suitable, labeled container through a licensed hazardous waste disposal company.[11]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[10]
Experimental Workflow and Safety Logic
The following diagrams illustrate a typical experimental workflow for using this compound and the logical relationships between key safety considerations.
Caption: A typical experimental workflow for using this compound.
Caption: The logical relationship between key safety and handling concepts for chemical reagents.
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 4-Fluorobenzenesulfonyl Chloride | 349-88-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 4-Fluorobenzenesulfonyl Chloride | 349-88-2 | TCI AMERICA [tcichemicals.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 4-氟苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. capotchem.com [capotchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
Spectroscopic Profile of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4,5-dichloro-2-fluorobenzenesulfonyl chloride. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic values and established experimental protocols for analogous compounds. The information herein serves as a foundational resource for the characterization and analysis of this molecule in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| ¹H NMR | ||||
| H-3 | 7.8 - 8.2 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 | Downfield shift due to deshielding from adjacent SO₂Cl and F groups. |
| H-6 | 7.5 - 7.9 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 4-6, ⁴J(H-H) ≈ 2-3 | Shift influenced by ortho-Cl and para-SO₂Cl groups. |
| ¹³C NMR | ||||
| C-1 (C-SO₂Cl) | 135 - 145 | Doublet (d) | ²J(C-F) ≈ 15-25 | |
| C-2 (C-F) | 158 - 165 | Doublet (d) | ¹J(C-F) ≈ 250-270 | Large one-bond C-F coupling constant is characteristic. |
| C-3 (C-H) | 125 - 135 | Doublet (d) | ²J(C-F) ≈ 20-30 | |
| C-4 (C-Cl) | 130 - 140 | Doublet (d) | ³J(C-F) ≈ 5-10 | |
| C-5 (C-Cl) | 130 - 140 | Doublet (d) | ⁴J(C-F) ≈ 1-5 | |
| C-6 (C-H) | 115 - 125 | Doublet (d) | ³J(C-F) ≈ 3-7 | |
| ¹⁹F NMR | ||||
| F-2 | -100 to -120 | Singlet or fine multiplet | Referenced against CFCl₃. The exact shift can be influenced by solvent. |
Infrared (IR) Spectroscopy
Table 2: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Weak to Medium |
| 1580 - 1450 | Aromatic C=C stretch | Medium to Strong |
| 1380 - 1360 | SO₂ asymmetric stretch | Strong |
| 1190 - 1170 | SO₂ symmetric stretch | Strong |
| 1250 - 1100 | C-F stretch | Strong |
| 850 - 750 | C-Cl stretch | Strong |
| 600 - 500 | S-Cl stretch | Medium |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Notes |
| 262/264/266 | [M]⁺ | Molecular ion peak cluster, showing isotopic pattern for three chlorine atoms. |
| 227 | [M - Cl]⁺ | Loss of the chlorine atom from the sulfonyl chloride group. |
| 199 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |
| 164 | [C₆H₂Cl₂F]⁺ | Fragment corresponding to the dichlorofluorophenyl cation. |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry 5 mm NMR tube.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2][3]
-
-
¹H NMR Acquisition :
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans to ensure a good signal-to-noise ratio.[2]
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled pulse sequence.
-
Typical parameters include a 45° pulse width and a relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR to obtain a spectrum with adequate signal intensity.
-
-
¹⁹F NMR Acquisition :
-
Acquire the spectrum on a spectrometer equipped with a fluorine probe.
-
Use a standard pulse sequence for ¹⁹F detection.
-
Reference the spectrum to an external standard such as CFCl₃.
-
-
Data Processing :
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants for all spectra.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method) :
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone.[4]
-
Apply a drop of the solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[4]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[4]
-
-
Data Acquisition :
-
Place the salt plate in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the clean, empty sample chamber.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing :
-
Perform a background subtraction from the sample spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Use an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
-
Data Analysis :
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
References
An In-depth Technical Guide on the Solubility of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-dichloro-2-fluorobenzenesulfonyl chloride. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework based on the solubility of analogous compounds, detailed experimental protocols for determining solubility, and a logical workflow for solubility assessment.
Introduction to this compound
This compound is a sulfonyl chloride derivative containing a substituted benzene ring. The presence of halogen atoms and the sulfonyl chloride group makes it a reactive compound, particularly susceptible to hydrolysis. Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, particularly in the development of novel pharmaceutical compounds where it may serve as a key building block. The choice of solvent can significantly impact reaction kinetics, yield, and purification processes.
Physicochemical Properties
Qualitative Solubility Profile
Based on the general solubility characteristics of similar aromatic sulfonyl chlorides, a qualitative solubility profile for this compound can be inferred. These compounds are generally soluble in a range of common organic solvents but exhibit low solubility in water, where they are also prone to hydrolysis.[1]
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Polar Aprotic | Acetone, Dichloromethane, Ethyl acetate, Tetrahydrofuran (THF), Acetonitrile | Soluble | The polar nature of these solvents can effectively solvate the polar sulfonyl chloride group and the halogenated aromatic ring. |
| Non-Polar | Toluene, Benzene, Hexane | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar hydrocarbon solvents. Aromatic solvents like toluene and benzene may show some solubility due to pi-pi stacking interactions. |
| Polar Protic | Water, Alcohols (e.g., Ethanol, Methanol) | Insoluble (with reaction) | The sulfonyl chloride group will react with protic solvents, particularly water and alcohols, leading to hydrolysis or alcoholysis to form the corresponding sulfonic acid or ester. This reactivity precludes simple solubility. |
Experimental Protocols for Solubility Determination
To obtain precise solubility data, experimental determination is necessary. The following protocols outline methods for both qualitative and quantitative solubility assessment.
This rapid method provides a preliminary understanding of the compound's solubility in various solvents.[2]
Materials:
-
This compound
-
A selection of anhydrous organic solvents (e.g., acetone, dichloromethane, ethyl acetate, toluene, hexane)
-
Small, dry test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a dry test tube.
-
Add 1 mL of the selected anhydrous solvent to the test tube.
-
Vigorously agitate the mixture for 1-2 minutes at a controlled ambient temperature using a vortex mixer or by stirring.
-
Visually inspect the mixture against a contrasting background.
-
Record the observation as:
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: A portion of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound at a specific temperature.[2]
Materials:
-
This compound
-
Selected anhydrous organic solvents
-
Sealable glass vials
-
Thermostatically controlled shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Analytical balance
-
Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)
Procedure:
-
Equilibration:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealable vial to create a saturated solution.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation:
-
Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved solid.
-
-
Solvent Evaporation and Weighing:
-
Transfer the filtered saturated solution to a pre-weighed evaporation dish.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, cool the dish to room temperature in a desiccator.
-
Weigh the dish containing the solid residue on an analytical balance.
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight.
-
Express the solubility in the desired units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound. This systematic approach helps in characterizing the compound and selecting appropriate solvents for various applications.
References
Technical Guide: 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 4,5-Dichloro-2-fluorobenzenesulfonyl chloride (CAS No. 13656-52-5), a key reagent for synthetic chemistry and drug discovery. This document details commercial supplier specifications, safety and handling protocols, and an overview of its synthetic chemistry.
Introduction
This compound is a substituted aromatic sulfonyl chloride. Its utility in organic synthesis, particularly in the fields of medicinal chemistry and materials science, stems from the reactive sulfonyl chloride moiety, which allows for the facile introduction of the 4,5-dichloro-2-fluorophenylsulfonyl group into a wide array of molecules. The specific substitution pattern of the phenyl ring—containing two chlorine atoms and one fluorine atom—offers unique electronic and steric properties that can be exploited in the design of novel compounds with desired biological or material characteristics.
Commercial Supplier Specifications
A variety of chemical suppliers offer this compound. The following tables summarize the product specifications from several key vendors to aid in procurement for research and development purposes.
Table 1: General Chemical Properties
| Property | Value |
| CAS Number | 13656-52-5 |
| Molecular Formula | C₆H₂Cl₃FO₂S |
| Molecular Weight | 263.50 g/mol |
| Melting Point | 56-57.5°C[1] |
Table 2: Supplier-Specific Purity and Availability
| Supplier | Purity | Available Quantities |
| INDOFINE Chemical Company | 98%[1] | 1 g, 5 g, Bulk[1] |
| Apollo Scientific | 95%[2] | 1 g, 5 g[2] |
| AccelaChem | ≥95% | 1 g, Bulk |
| Aaronchem | Not Specified | Inquire for details |
| P&S Chemicals | Not Specified | Inquire for details |
| BLDpharm | Not Specified | Inquire for details |
Safety and Handling
Proper handling of this compound is crucial due to its hazardous nature. A comprehensive Safety Data Sheet (SDS) from Aaron Chemicals provides the following GHS hazard classifications and precautionary measures.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed. |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation. |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation. |
| Acute toxicity, inhalation (Category 4) | H332: Harmful if inhaled. |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation. |
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Synthetic Chemistry
A common route to analogous compounds involves the chlorosulfonation of a corresponding substituted benzene. For instance, the preparation of 4,5-dichloro-1,3-benzenedisulfonyl chloride is achieved by refluxing o-dichlorobenzene with chlorosulfonic acid.[2] This suggests that a potential synthetic pathway to this compound could involve the direct chlorosulfonation of 1,2-dichloro-4-fluorobenzene.
Caption: Plausible synthetic route to the target compound.
Applications in Research and Drug Development
While specific literature detailing the use of this compound is limited, its structural analogs are widely employed in medicinal chemistry. For example, 2,4-dichloro-5-fluorobenzenesulfonyl chloride serves as a key intermediate in the synthesis of anti-inflammatory drugs, such as CRTH2 antagonists for treating allergic conditions.[3] The sulfonyl chloride group is a versatile functional handle for creating sulfonamides and sulfonate esters, which are common pharmacophores.
The workflow for utilizing such a reagent in a drug discovery context typically involves its reaction with a nucleophile, such as an amine or alcohol, on a core scaffold to generate a library of analogs for structure-activity relationship (SAR) studies.
References
An In-depth Technical Guide to the Electrophilicity of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloro-2-fluorobenzenesulfonyl chloride is a highly reactive organosulfur compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a key building block stems from the electrophilic nature of the sulfonyl chloride functional group, which is further activated by the presence of three electron-withdrawing halogen substituents on the aromatic ring. This guide provides a comprehensive analysis of the electrophilicity of this compound, supported by comparative data, detailed experimental protocols, and visualizations of its chemical reactivity and applications.
The reactivity of aromatic sulfonyl chlorides is profoundly influenced by the electronic properties of the substituents on the benzene ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom in the sulfonyl chloride moiety, rendering it more susceptible to nucleophilic attack.[1] Conversely, electron-donating groups diminish this electrophilicity. The subject molecule, with two chloro atoms and a fluoro atom, is expected to be a potent electrophile, readily participating in reactions such as sulfonamide and sulfonate ester formation.
Quantitative Assessment of Electrophilicity
The Hammett equation is expressed as:
log(k/k₀) = σρ
where:
-
k is the rate constant for a reaction with a substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to substituent effects.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. The solvolysis of benzenesulfonyl chlorides typically has a positive ρ value, confirming that electron-withdrawing substituents increase the reaction rate by stabilizing the developing negative charge in the transition state.[4]
To illustrate the expected high reactivity of this compound, the following tables summarize kinetic data for the solvolysis of various substituted benzenesulfonyl chlorides.
Table 1: Specific Rates of Solvolysis for Substituted Benzenesulfonyl Chlorides
| Substituent(s) | Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |
| H | 50% Acetone/Water | 25.0 | 1.46 x 10⁻⁴ | [5] |
| p-Methyl | 50% Acetone/Water | 25.0 | 1.06 x 10⁻⁴ | [5] |
| m-Nitro | 50% Acetone/Water | 25.0 | 4.40 x 10⁻⁴ | [5] |
| p-Nitro | Various | 35.0 | See original source | [6] |
| H | Various | 35.0 | See original source | [6] |
Data presented for comparative purposes. The variety of solvents and temperatures in the literature makes direct comparison challenging.
Table 2: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para |
| -Cl | 0.37 | 0.23 |
| -F | 0.34 | 0.06 |
| -NO₂ | 0.71 | 0.78 |
Source: Compiled from various physical organic chemistry resources.[7]
Given the positive Hammett substituent constants for both chloro and fluoro groups, it can be concluded that this compound will exhibit a significantly enhanced rate of reaction with nucleophiles compared to unsubstituted benzenesulfonyl chloride.
Experimental Protocols
Protocol 1: Determination of Solvolysis Rate by Conductimetry
This method is suitable for measuring the rate of reactions that produce ions, such as the solvolysis of sulfonyl chlorides which generates hydrochloric acid and the corresponding sulfonic acid.
Materials:
-
This compound
-
High-purity solvent (e.g., acetone/water mixture)
-
Conductivity meter and probe
-
Constant temperature bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in a small amount of anhydrous acetone.
-
Equilibrate a known volume of the desired solvent system (e.g., 80:20 water:acetone) in the constant temperature bath.
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Initiate the reaction by rapidly injecting a small, known volume of the sulfonyl chloride stock solution into the equilibrated solvent with vigorous stirring.
-
Immediately begin recording the conductivity of the solution at regular time intervals.
-
Continue recording until the conductivity reading remains stable, indicating the completion of the reaction (the "infinity" reading).
-
The first-order rate constant (k) can be calculated from the Guggenheim or Kezdy-Swinbourne methods to avoid reliance on the infinity reading, or by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The slope of this plot is -k.
Protocol 2: Synthesis of a Sulfonamide Derivative
This protocol outlines a general procedure for the synthesis of a sulfonamide from this compound and a primary or secondary amine.[8]
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 equivalents) in the anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the tertiary amine base (1.5 equivalents) to the stirred solution.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Characterize the purified sulfonamide using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualizations
Reaction Mechanism and Synthetic Utility
This compound is not known to be involved in biological signaling pathways. Instead, it serves as a versatile electrophilic building block in organic synthesis, particularly in the construction of sulfonamide-containing molecules for drug discovery.[9] The following diagram illustrates a typical nucleophilic substitution reaction.
Caption: General workflow for the synthesis of N-substituted sulfonamides.
Experimental Workflow for Sulfonamide Synthesis
The following diagram outlines the key steps in the synthesis and purification of a sulfonamide derivative using this compound.
Caption: Experimental workflow for sulfonamide synthesis and purification.
Spectroscopic Data (Predicted)
While a specific experimental spectrum for this compound is not provided in the search results, its expected spectroscopic features can be predicted based on the analysis of closely related compounds such as 4-fluorobenzenesulfonyl chloride and 2-fluorobenzenesulfonyl chloride.[10][11]
-
¹H NMR: The spectrum would show two aromatic protons, each appearing as a doublet of doublets due to coupling with each other and with the fluorine atom. The chemical shifts would be in the downfield region (likely > 7.5 ppm) due to the deshielding effect of the sulfonyl chloride and halogen substituents.
-
¹³C NMR: The spectrum would exhibit six signals for the aromatic carbons. The carbons directly bonded to fluorine would show a large one-bond C-F coupling constant. The carbon attached to the sulfonyl chloride group would also be significantly deshielded.
-
¹⁹F NMR: A single resonance would be observed, with coupling to the adjacent aromatic protons.
-
IR Spectroscopy: Characteristic strong absorption bands for the S=O stretching of the sulfonyl chloride group would be present, typically in the regions of 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).
Conclusion
This compound is a highly electrophilic reagent, a property conferred by the potent electron-withdrawing effects of its three halogen substituents. While direct quantitative kinetic data for this specific molecule are scarce, a comprehensive analysis of related compounds and the application of principles of physical organic chemistry, such as the Hammett equation, allow for a robust understanding of its reactivity profile. The provided experimental protocols offer practical guidance for its use in synthesis and for the quantitative assessment of its electrophilicity. Its primary application lies in the construction of complex organic molecules, particularly sulfonamides, which are of significant interest in the development of new therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 8. benchchem.com [benchchem.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum [chemicalbook.com]
- 11. 2-氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, integral to a wide range of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2] Their utility stems from their ability to act as bioisosteres for carboxylic acids and their capacity to bind effectively to enzyme active sites, such as the zinc-containing metalloenzymes.[1][3] The synthesis of diverse sulfonamide libraries is a critical activity in drug discovery.
4,5-Dichloro-2-fluorobenzenesulfonyl chloride is a valuable building block for creating novel sulfonamide derivatives. The specific substitution pattern—two chlorine atoms and a fluorine atom—provides a unique electronic and steric profile that can be exploited to modulate the physicochemical properties of the final compounds, including their metabolic stability, lipophilicity, and target-binding affinity. These application notes provide detailed protocols for the synthesis of N-substituted 4,5-dichloro-2-fluorobenzenesulfonamides via nucleophilic substitution.
General Reaction Mechanism: The synthesis proceeds through a classical nucleophilic substitution reaction. The nitrogen atom of a primary or secondary amine, acting as a nucleophile, attacks the highly electrophilic sulfur atom of the this compound. This attack leads to the formation of a tetrahedral intermediate, followed by the displacement of the chloride leaving group. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to the reaction to neutralize the hydrogen chloride (HCl) generated as a byproduct, driving the reaction to completion.[4][5]
Caption: General reaction scheme for sulfonamide synthesis.
Experimental Protocols
This section details a standard laboratory protocol for the synthesis of N-substituted-4,5-dichloro-2-fluorobenzenesulfonamides.
Protocol 1: Standard Synthesis in Aprotic Solvent
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the primary or secondary amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[4]
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure sulfonamide.[4]
Characterization: The identity and purity of the synthesized sulfonamides can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.[4]
-
Infrared (IR) Spectroscopy: To identify characteristic S=O stretching bands, typically observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[4]
Data Presentation
The following table provides representative reaction conditions and expected outcomes for the synthesis of sulfonamides from this compound with various amine types. These values are illustrative and may require optimization for specific substrates.
| Entry | Amine Type | Amine Example | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Aliphatic (Primary) | Benzylamine | Et₃N | DCM | 8 | 0 to RT | 85-95 |
| 2 | Aliphatic (Secondary) | Piperidine | Et₃N | DCM | 12 | 0 to RT | 80-90 |
| 3 | Aromatic (Primary) | Aniline | Pyridine | DCM | 18 | 0 to RT | 70-85 |
| 4 | Heteroaromatic | 2-Aminopyridine | Pyridine | THF | 24 | 0 to RT | 65-80 |
Visualized Experimental Workflow
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Sulfonyl chlorides are reactive and corrosive; handle with care.
-
Anhydrous solvents are flammable and require proper handling and storage.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols: Synthesis and Biological Evaluation of N-Substituted-4,5-dichloro-2-fluorobenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 4,5-dichloro-2-fluorobenzenesulfonyl chloride with primary amines is a cornerstone of modern medicinal chemistry, yielding a diverse library of N-substituted sulfonamides. The sulfonamide functional group is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties. The specific substitution pattern of this compound, featuring both chloro and fluoro groups, offers a unique opportunity to modulate the physicochemical properties of the resulting sulfonamide derivatives, such as lipophilicity, metabolic stability, and target-binding affinity. This strategic placement of halogens can enhance the potency and selectivity of these compounds for their biological targets.
These application notes provide a comprehensive overview of the synthesis of N-substituted-4,5-dichloro-2-fluorobenzenesulfonamides, detailed experimental protocols, and a summary of their potential applications in drug discovery, with a focus on their roles as enzyme inhibitors.
Reaction Principles and Mechanism
The synthesis of N-substituted-4,5-dichloro-2-fluorobenzenesulfonamides proceeds via a nucleophilic substitution reaction at the electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the primary amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and a proton is removed, typically by a base, to yield the stable sulfonamide product and hydrochloric acid. The presence of a non-nucleophilic base is crucial to neutralize the in-situ generated HCl, which would otherwise protonate the starting amine, rendering it unreactive.
Data Presentation: Representative Reaction Parameters
The following table summarizes representative reaction conditions and outcomes for the synthesis of N-substituted-4,5-dichloro-2-fluorobenzenesulfonamides with various primary amines. Please note that these are illustrative examples based on typical sulfonylation reactions; actual results may vary depending on the specific amine and precise reaction conditions.
| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane | Room Temperature | 12 | 85-95 |
| 2 | Benzylamine | Triethylamine | Dichloromethane | 0 to Room Temperature | 6 | 90-98 |
| 3 | Cyclohexylamine | Triethylamine | Tetrahydrofuran | Room Temperature | 8 | 88-96 |
| 4 | 4-Fluoroaniline | Pyridine | Dichloromethane | Room Temperature | 16 | 80-90 |
| 5 | n-Butylamine | Triethylamine | Dichloromethane | 0 to Room Temperature | 5 | 92-99 |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted-4,5-dichloro-2-fluorobenzenesulfonamides
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 - 1.2 eq) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-4,5-dichloro-2-fluorobenzenesulfonamide.
Characterization
The synthesized sulfonamides can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic and any aliphatic protons. The N-H proton of the sulfonamide typically appears as a singlet. ¹³C NMR will show signals for all unique carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). An N-H stretching band for secondary sulfonamides appears around 3300-3200 cm⁻¹.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline product.
Applications in Drug Discovery: Enzyme Inhibition
Sulfonamides derived from this compound are of significant interest for their potential to act as enzyme inhibitors. The dichloro- and fluoro-substituted phenyl ring can provide crucial interactions within the active sites of various enzymes.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[1] The sulfonamide moiety is a classic zinc-binding group that can coordinate to the Zn²⁺ ion in the CA active site, disrupting its catalytic activity. The 4,5-dichloro-2-fluorophenyl group can then occupy adjacent hydrophobic pockets, potentially conferring isoform selectivity.[2]
Representative Inhibitory Activity against Carbonic Anhydrase Isoforms (Illustrative Data)
| Compound (R group) | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM) | hCA IX (IC₅₀, nM) |
| Aniline | >1000 | 50-100 | 10-25 |
| 4-Fluoroaniline | >1000 | 25-50 | 5-15 |
| Benzylamine | 500-1000 | 100-200 | 50-100 |
Note: Data are representative values for structurally related sulfonamides and should be confirmed experimentally for derivatives of this compound.
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of pro-inflammatory prostaglandins.[3] Selective COX-2 inhibitors are used as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3] Many selective COX-2 inhibitors possess a sulfonamide or a related moiety that is crucial for binding to a specific side pocket in the COX-2 active site.[4][5]
Representative Inhibitory Activity against COX Isoforms (Illustrative Data)
| Compound (R group) | COX-1 (IC₅₀, µM) | COX-2 (IC₅₀, µM) | Selectivity Index (COX-1/COX-2) |
| Aniline | >100 | 1-5 | >20 |
| 4-Methoxyphenylamine | >100 | 0.5-1 | >100 |
| 3-Pyridylamine | >100 | 0.1-0.5 | >200 |
Note: Data are representative values for structurally related sulfonamides and should be confirmed experimentally for derivatives of this compound.
Dihydropteroate Synthase (DHPS) Inhibition
Dihydropteroate synthase (DHPS) is a key enzyme in the bacterial folate biosynthesis pathway, which is essential for bacterial survival.[6][7] Sulfonamide antibiotics act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (pABA).[7][8] This inhibition blocks the synthesis of dihydrofolic acid, a precursor for DNA and RNA synthesis, thus arresting bacterial growth.[6]
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Mechanism of Carbonic Anhydrase inhibition by sulfonamides.
References
- 1. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Sulfonylation with 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the sulfonylation of primary and secondary amines using 4,5-Dichloro-2-fluorobenzenesulfonyl chloride. This reagent is a valuable building block in medicinal chemistry for the synthesis of novel sulfonamide derivatives, which are a prominent class of compounds with a wide range of biological activities.
The sulfonylation reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride. A base is typically employed to neutralize the acidic byproduct, driving the reaction to completion.
Data Presentation: Summary of Reaction Conditions
The following table summarizes the typical reaction parameters for the sulfonylation of amines with aryl sulfonyl chlorides. These conditions are applicable to reactions with this compound.
| Parameter | Value/Condition | Notes |
| Reactants | ||
| Amine | 1.0 - 1.2 equivalents | Primary or secondary amines can be used. |
| This compound | 1.0 equivalent | The limiting reagent. |
| Base | 1.1 - 2.0 equivalents | Pyridine or triethylamine are commonly used to neutralize HCl.[1][2] |
| Solvent | ||
| Anhydrous Aprotic Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Solvents should be anhydrous to prevent hydrolysis of the sulfonyl chloride.[1] |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | The reaction is typically initiated at a lower temperature and then allowed to warm.[1] |
| Reaction Time | 2 - 24 hours | Progress should be monitored by TLC or HPLC.[1] |
| Work-up & Purification | ||
| Extraction | Dichloromethane (DCM) | |
| Washing | 1M HCl, sat. NaHCO₃, brine | To remove excess base and other aqueous soluble impurities. |
| Drying | Anhydrous MgSO₄ or Na₂SO₄ | |
| Purification | Silica gel column chromatography | The eluent system will depend on the polarity of the product. |
Experimental Protocol: Synthesis of N-substituted-4,5-dichloro-2-fluorobenzenesulfonamides
This protocol details a standard laboratory procedure for the synthesis of a sulfonamide by reacting a primary or secondary amine with this compound.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.0 eq)
-
Anhydrous pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.[1]
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-4,5-dichloro-2-fluorobenzenesulfonamide.
-
Characterization: Characterize the purified product using appropriate analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its identity and purity.
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of N-substituted-4,5-dichloro-2-fluorobenzenesulfonamides.
Caption: Sulfonamide synthesis workflow.
Reaction Mechanism
The diagram below outlines the logical relationship in the nucleophilic substitution reaction for the formation of a sulfonamide.
Caption: Sulfonylation reaction mechanism.
References
Application of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride Analogs in Medicinal Chemistry: Application Notes and Protocols
Disclaimer: Information specifically detailing the use of 4,5-Dichloro-2-fluorobenzenesulfonyl chloride in medicinal chemistry is limited in publicly available literature. This document provides a comprehensive overview of the applications and protocols for structurally similar analogs, such as 2,4-Dichloro-5-fluorobenzenesulfonyl chloride and 2,4-Dichlorobenzenesulfonyl chloride. These compounds serve as representative examples of how dichlorofluorobenzenesulfonyl chlorides are utilized by researchers, scientists, and drug development professionals.
Application Notes
Halogenated benzenesulfonyl chlorides are versatile reagents in medicinal chemistry, primarily employed as key building blocks for the synthesis of sulfonamides. The presence and specific arrangement of chloro and fluoro substituents on the phenyl ring significantly influence the physicochemical properties of the resulting molecules, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1]
The reactive sulfonyl chloride group (-SO₂Cl) is a powerful electrophile that readily reacts with primary and secondary amines to form stable sulfonamide bonds (-SO₂NH-).[2][3] This reactivity is central to its role in drug discovery.
Primary Applications:
-
Synthesis of Biologically Active Sulfonamides: The sulfonamide functional group is a privileged scaffold found in a wide array of therapeutic agents.[4][5] Derivatives of dichlorofluorobenzenesulfonyl chlorides are integral to synthesizing novel compounds with potential antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][4]
-
Development of Enzyme Inhibitors: Sulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrases.[2][6] The specific dichlorofluoro-substituted phenylsulfonyl moiety can be introduced into molecules to optimize their interaction with the active sites of target enzymes, leading to the development of potent and selective inhibitors for therapeutic intervention in diseases like glaucoma and cancer.[5][6]
-
CRTH2 Antagonists for Inflammatory Diseases: A significant application of compounds like 2,4-dichloro-5-fluorobenzenesulfonyl chloride is in the synthesis of antagonists for the Chemoattractant Receptor-homologous molecule expressed on T-helper 2 cells (CRTH2).[3] CRTH2 is a G-protein coupled receptor that binds to prostaglandin D₂ (PGD₂) and mediates allergic inflammation.[7] Antagonists of this receptor are actively being investigated for the treatment of allergic conditions such as asthma and atopic dermatitis.[3][7]
-
Structure-Activity Relationship (SAR) Studies: The 2,4-dichloro-5-fluorophenylsulfonyl moiety is a valuable tool in SAR studies.[3] By incorporating this group into a lead molecule, medicinal chemists can systematically probe the effects of halogen substitution on biological activity, helping to refine the molecular structure for improved efficacy and pharmacokinetic properties.
Quantitative Data Summary
The following table summarizes representative quantitative data for reactions involving dichlorofluorobenzenesulfonyl chloride analogs. Yields can vary based on the specific amine and reaction conditions used.
| Reagent | Amine Substrate | Product Type | Yield (%) | Biological Target | Potency Measurement | Reference |
| 1-methylsulfonyl-4-(2,3,4-trimethoxybenzyl)piperazine | Trimetazidine | Sulfonamide | 93% | N/A | N/A | [8] |
| 2,4-Dichlorobenzenesulfonyl chloride | Various amines | N-substituted-2,4-dichlorobenzenesulfonamides | Good to Excellent | Carbonic Anhydrase | N/A | [2] |
| Thiazoleacetic acid derivative | N/A | Thiazoleacetic acid | N/A | CRTH2 | Binding Affinity (Ki) = 3.7 nM; Antagonistic Effect = 12 nM (cAMP assay) | [9] |
Note: The thiazoleacetic acid derivative is an example of a potent CRTH2 antagonist. While the specific use of this compound in its synthesis is not stated, it represents a class of molecules where such building blocks are relevant.
Experimental Protocols
The synthesis of sulfonamides from dichlorofluorobenzenesulfonyl chlorides is typically a nucleophilic substitution reaction.[1] Below are detailed protocols for both conventional and microwave-assisted synthesis.
Protocol 1: General Procedure for Sulfonamide Synthesis (Conventional Heating)
This protocol describes a standard method for synthesizing N-substituted-dichlorofluorobenzenesulfonamides.
Materials:
-
Dichlorofluorobenzenesulfonyl chloride analog (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Base (e.g., Pyridine or Triethylamine, 1.5 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.1 eq) in anhydrous DCM.[2]
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (1.5 eq) to the stirred solution.[2]
-
Sulfonyl Chloride Addition: Dissolve the dichlorofluorobenzenesulfonyl chloride analog (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Work-up: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.[2]
-
Washing: Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1][2]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][2]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[1][2]
Protocol 2: Microwave-Assisted Sulfonamide Synthesis
This protocol provides a rapid method for sulfonamide synthesis.
Materials:
-
Dichlorofluorobenzenesulfonyl chloride analog (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
Pyridine (catalytic amount)
-
n-hexane
-
Microwave-safe reaction vessel
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add the amine (1.0 eq) followed by the dichlorofluorobenzenesulfonyl chloride analog (1.0 eq).[2] Add a catalytic amount of pyridine.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes).
-
Cooling and Work-up: After the reaction is complete, cool the vessel to room temperature. Treat the reaction mixture with n-hexane and allow it to stand.[2]
-
Purification: The resulting crystals can be collected by filtration, washed with cold n-hexane, and dried to yield the final product.[2] Further purification can be achieved by recrystallization if necessary.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and purification of sulfonamides.
Signaling Pathway: CRTH2 Antagonism in Allergic Inflammation
Caption: Simplified CRTH2 signaling pathway and mechanism of antagonism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,4-Dichloro-5-fluorobenzenesulfonyl chloride|CAS 874773-65-6 [benchchem.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Bioactive Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of N-substituted-4,5-dichloro-2-fluorobenzenesulfonamides, a class of compounds with significant potential for the development of novel therapeutic agents. 4,5-Dichloro-2-fluorobenzenesulfonyl chloride serves as a key building block, offering a versatile scaffold for creating diverse libraries of bioactive molecules. The unique substitution pattern on the phenyl ring allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity.
While specific, named drug compounds directly synthesized from this compound are not extensively documented in publicly available literature, the protocols provided herein are based on established methodologies for sulfonamide synthesis and are readily adaptable for the preparation of novel candidate compounds for screening and lead optimization. A primary area of interest for sulfonamides derived from related sulfonyl chlorides is the development of antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor involved in allergic inflammation.
General Reaction Scheme
The fundamental reaction for the synthesis of N-substituted-4,5-dichloro-2-fluorobenzenesulfonamides is a nucleophilic substitution at the sulfonyl group. An amine (primary or secondary) acts as the nucleophile, attacking the electrophilic sulfur atom of the this compound. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A non-nucleophilic base is typically employed to neutralize the hydrochloric acid (HCl) generated during the reaction.
Experimental Protocols
Two detailed protocols are provided below: a conventional heating method suitable for general laboratory synthesis and a microwave-assisted method for rapid synthesis, which can be advantageous for high-throughput screening applications.
Protocol 1: Conventional Synthesis of N-Aryl-4,5-dichloro-2-fluorobenzenesulfonamide
This protocol describes a general procedure for the synthesis of an N-aryl sulfonamide. The specific amine can be varied to generate a library of compounds.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (e.g., 4-methoxyaniline) (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-4,5-dichloro-2-fluorobenzenesulfonamide.
Protocol 2: Microwave-Assisted Synthesis of N-Alkyl-4,5-dichloro-2-fluorobenzenesulfonamide
This protocol offers a rapid alternative for the synthesis of sulfonamides, particularly useful for generating a library of compounds for initial screening.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary aliphatic amine (e.g., piperidine) (1.0 eq)
-
Pyridine (1.2 eq)
-
Acetonitrile (Microwave-grade)
-
Microwave synthesizer and appropriate reaction vessels
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq), the aliphatic amine (1.0 eq), and pyridine (1.2 eq) in acetonitrile.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for a set time (e.g., 10-30 minutes). Note: Reaction conditions should be optimized for the specific substrates.
-
Work-up: After the reaction is complete and the vessel has cooled to room temperature, transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in a suitable solvent like DCM and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be further purified by flash column chromatography or preparative HPLC if necessary.
Data Presentation
Table 1: Synthesis and Characterization of Representative Sulfonamides
| Compound ID | Amine Starting Material | Synthesis Method | Yield (%) | Purity (%) (by HPLC) |
| S-1 | 4-Methoxyaniline | Conventional | 78 | >98 |
| S-2 | Piperidine | Microwave | 85 | >97 |
| S-3 | 3-Chloroaniline | Conventional | 72 | >99 |
| S-4 | Morpholine | Microwave | 88 | >98 |
Table 2: In Vitro Bioactivity Data (Hypothetical CRTH2 Antagonist Screening)
| Compound ID | CRTH2 Binding Affinity (IC₅₀, nM) | Functional Antagonism (cAMP Assay, IC₅₀, nM) |
| S-1 | 150 | 250 |
| S-2 | 85 | 120 |
| S-3 | 50 | 75 |
| S-4 | 110 | 180 |
| Fevipiprant (Ref.) | 5 | 10 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of bioactive sulfonamides from this compound.
Caption: General workflow for synthesis and evaluation.
CRTH2 Signaling Pathway
This diagram illustrates the signaling pathway of the CRTH2 receptor, a potential target for sulfonamides derived from this compound. CRTH2 antagonists would block the binding of the natural ligand, prostaglandin D₂ (PGD₂), thereby inhibiting downstream inflammatory responses.
Caption: CRTH2 signaling pathway and antagonist action.
Application Notes: 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride as a Versatile Building Block for Structure-Activity Relationship (SAR) Studies in Kinase Inhibition
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Introduction
4,5-Dichloro-2-fluorobenzenesulfonyl chloride is a key chemical intermediate valuable in the synthesis of novel bioactive molecules for drug discovery. Its distinct substitution pattern, featuring two chlorine atoms and a fluorine atom on the phenyl ring, provides a unique scaffold for medicinal chemists to perform structure-activity relationship (SAR) studies. The electron-withdrawing nature of the halogen substituents can significantly influence the physicochemical properties of derivative compounds, such as acidity of the sulfonamide proton, membrane permeability, and metabolic stability, thereby modulating their biological activity and pharmacokinetic profiles.
This document outlines the application of this compound as a building block in the development of a hypothetical series of p38 MAPK (Mitogen-Activated Protein Kinase) inhibitors. p38 MAPK is a critical node in signaling pathways that regulate inflammatory responses and cell proliferation, making it a compelling target for therapeutic intervention in a range of diseases, including cancer and inflammatory disorders. These notes provide detailed experimental protocols for the synthesis of a focused library of N-substituted 4,5-dichloro-2-fluorobenzenesulfonamides and their evaluation as p38 MAPK inhibitors, serving as a guide for SAR exploration.
General Reaction Scheme
The synthesis of N-substituted 4,5-dichloro-2-fluorobenzenesulfonamides is achieved through a nucleophilic substitution reaction between this compound and a diverse range of primary or secondary amines. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A non-nucleophilic base, such as triethylamine or pyridine, is typically employed to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-4,5-dichloro-2-fluorobenzenesulfonamides
This protocol describes a general procedure for the synthesis of a focused library of sulfonamide derivatives for SAR studies.
Materials:
-
This compound
-
Various substituted anilines or other primary/secondary amines
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the selected amine (1.0 mmol) in anhydrous DCM (10 mL).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.2 mmol, 1.2 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate vial, dissolve this compound (1.1 mmol, 1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine-containing reaction mixture at 0 °C over a period of 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).
-
Workup: Upon completion, dilute the reaction mixture with additional DCM (20 mL). Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), water (1 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and finally with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-substituted-4,5-dichloro-2-fluorobenzenesulfonamide.
Protocol 2: In Vitro p38 MAPK Kinase Assay
This protocol outlines a luminescence-based kinase assay to determine the inhibitory activity (IC₅₀) of the synthesized sulfonamide derivatives against p38 MAPK. The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).
Materials:
-
Recombinant human p38 MAPK enzyme
-
Kinase buffer (e.g., containing HEPES, MgCl₂, EGTA, and DTT)
-
ATP solution
-
Substrate peptide (e.g., a specific p38 MAPK substrate)
-
Synthesized sulfonamide inhibitor stock solutions (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well microplates
-
Multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the synthesized inhibitor compounds in kinase buffer. The final DMSO concentration in the assay wells should not exceed 1%. Prepare a master mixture containing the kinase buffer, substrate peptide, and ATP.
-
Plate Setup:
-
Test Wells: Add 5 µL of the diluted inhibitor solutions to the respective wells of the 96-well plate.
-
Positive Control (100% activity): Add 5 µL of kinase buffer containing the same percentage of DMSO as the inhibitor dilutions.
-
Blank (0% activity): Add 5 µL of kinase buffer with DMSO.
-
-
Enzyme Addition: To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted p38 MAPK enzyme solution. To the "Blank" wells, add 20 µL of kinase buffer without the enzyme.
-
Kinase Reaction: Add 25 µL of the master mixture to all wells to initiate the kinase reaction. Mix the plate gently and incubate at 30°C for 60 minutes.
-
Luminescence Detection: After the incubation period, add 50 µL of Kinase-Glo® reagent to each well. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive and blank controls. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation for SAR Studies
The following table presents a hypothetical SAR study of N-aryl-4,5-dichloro-2-fluorobenzenesulfonamides as p38 MAPK inhibitors. The data illustrates how modifications to the N-aryl substituent can influence inhibitory activity.
| Compound ID | R Group (Substituent on N-Aryl Ring) | p38 MAPK IC₅₀ (nM) |
| 1a | H | 520 |
| 1b | 4-Methyl | 380 |
| 1c | 4-Methoxy | 250 |
| 1d | 4-Fluoro | 150 |
| 1e | 4-Chloro | 95 |
| 1f | 4-Trifluoromethyl | 60 |
| 1g | 3-Amino | 410 |
| 1h | 3-Nitro | 85 |
Interpretation of Hypothetical SAR Data:
-
Effect of Electron-Withdrawing Groups: The data suggests that electron-withdrawing substituents at the para-position of the N-aryl ring (compounds 1d-1f ) lead to a significant increase in inhibitory potency compared to the unsubstituted analog (1a ). The trifluoromethyl group in 1f provides the highest activity in this series.
-
Effect of Electron-Donating Groups: Electron-donating groups at the para-position (1b and 1c ) show a modest improvement in activity over the unsubstituted compound.
-
Positional Isomers: A comparison of substituents at different positions would be necessary to further elucidate the SAR. For instance, the nitro group at the meta-position (1h ) shows enhanced activity.
Visualizations
Experimental Workflow for Synthesis and Screening
Application Notes and Protocols: Synthesis and Biological Significance of N-Aryl-4,5-dichloro-2-fluorobenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of a class of compounds derived from the reaction of 4,5-dichloro-2-fluorobenzenesulfonyl chloride with various anilines. The resulting N-aryl-4,5-dichloro-2-fluorobenzenesulfonamides are of significant interest in medicinal chemistry due to the established and diverse biological activities of the sulfonamide scaffold.
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The incorporation of a 4,5-dichloro-2-fluorobenzenesulfonyl moiety into various aniline scaffolds can lead to the development of novel therapeutic agents with enhanced potency and selectivity. The unique substitution pattern of the benzenesulfonyl chloride, featuring two chlorine atoms and a fluorine atom, can significantly influence the physicochemical properties and biological activity of the resulting sulfonamides. This document outlines a representative protocol for the synthesis of these compounds and explores their potential applications in drug discovery, with a particular focus on their emerging role as anticancer agents.
Data Presentation
The following tables summarize the biological activities of various sulfonamide derivatives, highlighting their potential as anticancer agents. While specific data for derivatives of this compound are limited in publicly available literature, the data presented for structurally related compounds provide a strong rationale for the investigation of this particular class of molecules.
Table 1: Anticancer Activity of Selected Sulfonamide Derivatives
| Compound Class | Cancer Cell Line | Activity Metric (e.g., IC₅₀, GI₅₀) | Reference |
| Benzenesulfonamides | Breast Cancer (MDA-MB-468) | GI% = 62% | [1] |
| 1,2,4-Triazine Sulfonamides | Colon Cancer (DLD-1, HT-29) | Induction of apoptosis | [2][3] |
| Indole-based Sulfonamides | Colon Cancer (HCT116) | EC₅₀ = 7.1 ± 0.6 μM | [4] |
| Chalcone-based Sulfonamides | Gastric Adenocarcinoma (AGS) | IC₅₀ = 0.89-9.63 µg/mL | [1] |
| Dihydropyrazole Sulfonamides | Lung Cancer (A549) | Induction of apoptosis | [5] |
Table 2: Inhibition of Key Biological Targets by Sulfonamide Derivatives
| Compound Class | Target | Inhibition Metric (e.g., Kᵢ, IC₅₀) | Reference |
| Benzenesulfonamides | Carbonic Anhydrase IX (hCA IX) | Kᵢ = 38.8 nM | [1] |
| Indoline-5-sulfonamides | Carbonic Anhydrase IX (CA IX) | Kᵢ up to 132.8 nM | [6] |
| Indole-based Sulfonamides | Dishevelled 1 (DVL1) | EC₅₀ = 0.49 ± 0.11 μM | [4] |
| Phthalazone-bearing Benzenesulfonamides | Cyclooxygenase-2 (COX-2) | Selective Inhibition | [7] |
| Dihydropyrazole Sulfonamides | Cyclooxygenase-2 (COX-2) | Potent Inhibition | [5] |
Experimental Protocols
The following is a representative protocol for the synthesis of N-aryl-4,5-dichloro-2-fluorobenzenesulfonamides. This protocol is based on general methods for the synthesis of sulfonamides from sulfonyl chlorides and anilines and should be optimized for specific aniline substrates.
Protocol 1: Synthesis of N-(Substituted phenyl)-4,5-dichloro-2-fluorobenzenesulfonamide
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-methoxyaniline, 4-chloroaniline)
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: To the solution, add pyridine or triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add it dropwise to the cooled aniline solution over 15-30 minutes using a dropping funnel.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(substituted phenyl)-4,5-dichloro-2-fluorobenzenesulfonamide.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Diagram 1: General Reaction Scheme
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. scribd.com [scribd.com]
- 5. Synthesis of 2‑Aryl-3-(organoselanyl)‑4H‑benzo[4,5]imidazo[2,1‑b][1,3]thiazines Promoted by N‑Fluorobenzenesulfonimide (NFSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Reactions of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Reactivity Profile
4,5-Dichloro-2-fluorobenzenesulfonyl chloride is a polyfunctionalized aromatic compound offering several sites for catalytic transformations. The primary reactive centers for cross-coupling reactions are the carbon-chlorine (C-Cl) bonds and the sulfonyl chloride (-SO₂Cl) group. The carbon-fluorine (C-F) bond is generally less reactive under typical palladium-catalyzed conditions.
The relative reactivity for palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br ≈ C-OTf > C-SO₂Cl > C-Cl.[1][2] This suggests that under appropriate conditions, selective coupling at the sulfonyl chloride group or one of the C-Cl bonds may be achievable. The chlorine atom at the 4-position, being para to the electron-withdrawing sulfonyl chloride group, is expected to be more activated towards oxidative addition than the chlorine at the 5-position.
This document outlines generalized protocols for three major classes of catalytic reactions that are applicable to this substrate:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
-
Sulfonamide Formation: A fundamental reaction of the sulfonyl chloride moiety.
Suzuki-Miyaura Coupling of Aryl Chlorides and Sulfonyl Chlorides
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling for the formation of C-C bonds between an organoboron compound and an organic halide or pseudohalide. For a substrate like this compound, the reaction could potentially occur at either a C-Cl bond or by desulfonylative coupling at the C-SO₂Cl bond. Achieving selectivity would depend on the specific catalytic system and reaction conditions.
Data Presentation: Catalytic Conditions for Suzuki-Miyaura Coupling of Analogous Substrates
| Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 85 (at C4) | [3] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | Dioxane/H₂O | 110 | >95 | |
| Benzenesulfonyl chloride | Phenylboronic acid | Pd(acac)₂ (2) | RuPhos (4) | K₂CO₃ | THF | 65 | 92 | [1] |
| 4-Chlorobenzenesulfonyl chloride | Phenylboronic acid | Pd(acac)₂ (2) | RuPhos (4) | K₂CO₃ | THF | 65 | 85 | [1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, RuPhos, PPh₃, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF, with 10-20% water)
Procedure:
-
To a flame-dried Schlenk flask, add the arylboronic acid, the base, and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).
-
Add this compound, the palladium catalyst, and the ligand to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds.[4] For aryl chlorides, this reaction typically requires more robust catalytic systems with sterically hindered phosphine ligands compared to aryl bromides or iodides.[5]
Data Presentation: Catalytic Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Aryl Chloride | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Chlorobenzene | Morpholine | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 99 | [6] |
| 4-Chlorotoluene | Aniline | Pd(OAc)₂ (2) | cataCXium A (4) | K₃PO₄ | t-BuOH | 100 | 95 | [6] |
| Aryl Chloride | Amine | XantPhos Pd G3 (5) | - | DBU | MeCN/PhMe | 140 | Varies | [7][8] |
| 2,4-Dichloropyrimidine | Thiophenol | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 110 | 95 (at C2) | [3] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure and may require optimization for this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a G3 pre-catalyst, 1-5 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, Xantphos, 2-10 mol%)
-
Strong base (e.g., NaOtBu, K₃PO₄, LiHMDS, 1.5-2.5 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
In a glovebox, charge a Schlenk tube or vial with the palladium pre-catalyst, ligand, and base.
-
Add this compound and a magnetic stir bar.
-
Add the solvent, followed by the amine.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Buchwald-Hartwig Amination Workflow
Sulfonamide Formation
The reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide is a robust and widely used transformation. While often performed without a catalyst, the use of a base is essential to neutralize the HCl byproduct. Pyridine is commonly used as both a base and a catalyst.[9]
Data Presentation: Conditions for Sulfonamide Formation
| Sulfonyl Chloride | Amine | Base | Solvent | Temp. | Time | Yield | Reference |
| Benzenesulfonyl chloride | Substituted anilines | Pyridine | Acetone/Pyridine | RT | - | Varies | [10] |
| p-Toluenesulfonyl chloride | Pyrimidine amines | Pyridine | Pyridine | Reflux | 3h | Varies | [9] |
| 2,4-Dichlorobenzenesulfonyl chloride | Nicotinyl hydrazide | Pyridine | - | Reflux | 5-6h | Varies | [11] |
| 2-(3,3-difluorobutyl)benzenesulfonyl chloride | Ammonia | Aqueous NH₃ | Methylene Chloride | 15-25°C | 3h | - | [12] |
Experimental Protocol: General Procedure for Sulfonamide Formation
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Base (e.g., Pyridine, Triethylamine, 1.5-2.0 eq, can also be the solvent)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), THF, Acetonitrile, or Pyridine)
Procedure:
-
Dissolve the amine (1.1 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, if a precipitate (the amine hydrochloride salt) has formed, filter the mixture.
-
Wash the filtrate with 1M HCl (to remove excess amine and base), followed by saturated NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize or purify the crude product by column chromatography if necessary.
Diagram: Sulfonamide Formation Logical Relationship
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. echemcom.com [echemcom.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]
Protecting Group Strategies for 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for protecting group strategies in reactions involving 4,5-dichloro-2-fluorobenzenesulfonyl chloride. This reagent is a valuable building block in medicinal chemistry and drug development; however, its high reactivity necessitates the use of protecting groups to achieve selective transformations on complex molecules with multiple functional groups. These notes offer guidance on the selection, application, and removal of common protecting groups for amines and alcohols when reacting with this compound, ensuring high-yield and clean reactions.
Introduction to Protecting Group Strategies
This compound is a highly reactive electrophile that readily reacts with nucleophiles such as primary and secondary amines, alcohols, and phenols. In the synthesis of complex molecules, it is often necessary to temporarily block one or more of these functional groups to prevent unwanted side reactions. This is achieved through the use of protecting groups, which are temporary modifications that render a functional group inert to specific reaction conditions. An ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removable in high yield under conditions that do not affect other functional groups in the molecule.[1]
The choice of a suitable protecting group depends on the nature of the functional group to be protected and the overall synthetic strategy. For molecules containing both amine and hydroxyl functionalities, an orthogonal protecting group strategy is often employed. This involves using protecting groups that can be removed under different, non-interfering conditions, allowing for the selective deprotection and subsequent reaction of one functional group while the other remains protected.[1][2]
Protecting Groups for Amines
Primary and secondary amines are highly nucleophilic and react readily with this compound to form stable sulfonamides. To control this reactivity, several protecting groups can be employed. The most common are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, which convert the amine into a less nucleophilic carbamate.
tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[1][3][4]
Data Presentation: Boc Protection and Deprotection
| Step | Reagents and Conditions | Typical Yield (%) | Notes |
| Protection | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA), Dichloromethane (DCM), 0 °C to rt | >95 | The reaction is typically fast and clean. |
| Sulfonylation | This compound, Pyridine, DCM, 0 °C to rt | 85-95 | The Boc-protected amine is significantly less reactive, allowing for controlled sulfonylation. |
| Deprotection | Trifluoroacetic acid (TFA) in DCM, or 4M HCl in Dioxane, rt | >90 | Deprotection is usually rapid and complete. Scavengers like triethylsilane can be added to trap the tert-butyl cation and prevent side reactions.[4] |
Experimental Protocols: Boc Protection Strategy
Protocol 1: Boc Protection of a Primary Amine
-
Dissolve the primary amine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) and cool the solution to 0 °C.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Protocol 2: Sulfonylation of a Boc-Protected Amine
-
Dissolve the Boc-protected amine (1.0 eq) in DCM and cool to 0 °C.
-
Add pyridine (1.5 eq).
-
Slowly add a solution of this compound (1.1 eq) in DCM.
-
Stir the reaction at room temperature for 12-16 hours.
-
Work up by washing with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate. Purify by column chromatography.
Protocol 3: Boc Deprotection
-
Dissolve the N-Boc-4,5-dichloro-2-fluorobenzenesulfonamide (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in a suitable solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the product, dry the organic layer, and concentrate to yield the deprotected sulfonamide.
Visualization: Boc Protection Workflow
Caption: Workflow for Boc protection in sulfonamide synthesis.
Benzyloxycarbonyl (Cbz) Group
The Cbz group is another excellent choice for amine protection, offering orthogonality to the Boc group as it is stable to acidic conditions but readily cleaved by hydrogenolysis.[5][6][7]
Data Presentation: Cbz Protection and Deprotection
| Step | Reagents and Conditions | Typical Yield (%) | Notes |
| Protection | Benzyl chloroformate (Cbz-Cl), NaHCO₃, THF/H₂O, 0 °C | 90-98 | Schotten-Baumann conditions are effective for Cbz protection.[6] |
| Sulfonylation | This compound, Pyridine, DCM, 0 °C to rt | 80-90 | Similar to Boc-protected amines, the reaction proceeds smoothly. |
| Deprotection | H₂, Pd/C, Methanol, rt | >95 | Catalytic hydrogenation is a clean and efficient method for Cbz removal.[5][6] |
Experimental Protocols: Cbz Protection Strategy
Protocol 4: Cbz Protection of a Primary Amine
-
Dissolve the primary amine (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) and cool to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise.
-
Stir at 0 °C for 20 hours.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.[6]
Protocol 5: Sulfonylation of a Cbz-Protected Amine
-
Follow the procedure outlined in Protocol 2, substituting the Cbz-protected amine for the Boc-protected amine.
Protocol 6: Cbz Deprotection
-
Dissolve the N-Cbz-4,5-dichloro-2-fluorobenzenesulfonamide (1.0 eq) in methanol.
-
Add 10% Pd/C catalyst (5-10 wt%).
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected sulfonamide.[5][6]
Visualization: Cbz Protection Logical Relationship
Caption: Logical steps in Cbz-protected sulfonamide synthesis.
Protecting Groups for Alcohols and Phenols
The hydroxyl group of alcohols and phenols can also react with this compound to form sulfonate esters. Silyl ethers are a common and effective choice for the protection of hydroxyl groups.
Silyl Ethers
Various silyl ethers, such as trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), and triisopropylsilyl (TIPS), can be used to protect alcohols. The choice of silyl group depends on the required stability, with bulkier groups providing greater stability. Silyl ethers are generally stable to a wide range of non-acidic and non-fluoride-containing reagents.[8]
Data Presentation: Silyl Ether Protection and Deprotection
| Step | Reagents and Conditions | Typical Yield (%) | Notes |
| Protection | TBDMS-Cl, Imidazole, DMF, rt | >95 | TBDMS is a robust protecting group suitable for many applications. |
| Reaction | (e.g., subsequent reaction on another part of the molecule) | - | The TBDMS ether is stable to many reaction conditions. |
| Deprotection | Tetrabutylammonium fluoride (TBAF) in THF, rt | >90 | Fluoride ions have a high affinity for silicon, enabling mild deprotection.[9] |
| Deprotection | Catalytic FeCl₃ in Methanol, rt | >90 | An environmentally benign method for silyl ether cleavage.[10][11] |
Experimental Protocols: Silyl Ether Protection Strategy
Protocol 7: TBDMS Protection of an Alcohol
-
Dissolve the alcohol (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add imidazole (2.5 eq).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).
-
Stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
Protocol 8: Silyl Ether Deprotection with TBAF
-
Dissolve the TBDMS-protected compound (1.0 eq) in tetrahydrofuran (THF).
-
Add a 1M solution of TBAF in THF (1.1 eq).
-
Stir at room temperature for 1-3 hours.
-
Quench with water and extract the product.
-
Wash, dry, and concentrate the organic layer.
Protocol 9: Silyl Ether Deprotection with Catalytic FeCl₃
-
Dissolve the silyl ether in methanol.
-
Add a catalytic amount of anhydrous iron(III) chloride (FeCl₃, 0.01-0.1 eq).
-
Stir at room temperature, monitoring the reaction by TLC.
-
Upon completion, filter through a short pad of silica gel.
Visualization: Silyl Ether Protection Signaling Pathway Analogy
Caption: Conceptual pathway of silyl ether protection and deprotection.
Orthogonal Protecting Group Strategy
In molecules containing both amine and hydroxyl groups, an orthogonal protecting group strategy is essential for selective functionalization. A common approach is to protect the amine with a Cbz group and the alcohol with a silyl ether. The silyl ether can be selectively removed with fluoride ions, allowing for reaction at the hydroxyl group, while the Cbz group remains intact. Subsequently, the Cbz group can be removed by hydrogenolysis to liberate the amine.
Visualization: Orthogonal Protection Strategy
Caption: Orthogonal protection allows for selective reactions.
Conclusion
The successful synthesis of complex molecules using this compound relies heavily on the strategic use of protecting groups. The Boc and Cbz groups for amines, and silyl ethers for alcohols, provide a robust toolkit for chemists. By understanding the stability and deprotection conditions for each group, researchers can design efficient and high-yielding synthetic routes. The application of orthogonal protecting group strategies further expands the synthetic possibilities, enabling the selective functionalization of polyfunctional molecules. The protocols and data presented in these notes serve as a practical guide for scientists in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3 [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Sulfonamide Synthesis with 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride
Welcome to the technical support center for sulfonamide synthesis using 4,5-Dichloro-2-fluorobenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for sulfonamide synthesis with this compound?
A1: The synthesis involves the nucleophilic substitution of the chloride on the sulfonyl chloride by a primary or secondary amine. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][2]
Q2: Why is my reaction yield consistently low?
A2: Low yields in sulfonamide synthesis can stem from several factors. Key areas to investigate include the purity of your starting materials, the reaction temperature, and the choice of base and solvent.[3] this compound is particularly sensitive to moisture, which can lead to its hydrolysis into the corresponding sulfonic acid, a competing non-productive pathway.[3]
Q3: What are the most common side reactions to be aware of?
A3: The primary side reaction is the hydrolysis of the sulfonyl chloride to sulfonic acid, which is unreactive towards the amine.[3] This is exacerbated by the presence of water in the reaction mixture. At elevated temperatures, dimerization or polymerization of the starting materials can also occur.[3]
Q4: How do the substituents (4,5-Dichloro-2-fluoro) on the benzenesulfonyl chloride affect the reaction?
A4: The electron-withdrawing nature of the chlorine and fluorine atoms increases the electrophilicity of the sulfur atom, which can enhance its reactivity towards nucleophiles.[4] However, these substituents can also influence the solubility and stability of the molecule.
Q5: What is the best method for purifying the final sulfonamide product?
A5: Purification typically involves a work-up procedure to remove excess reagents and byproducts, followed by either recrystallization or column chromatography. The work-up often includes sequential washes with dilute acid (e.g., 1M HCl) to remove the base and unreacted amine, followed by a wash with a basic solution (e.g., saturated sodium bicarbonate) to remove any sulfonic acid byproduct.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of sulfonamides using this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Moisture Contamination | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3] |
| Poor Nucleophilicity of the Amine | For amines with electron-withdrawing groups, consider using a stronger base or increasing the reaction temperature.[3] |
| Inactive Reagents | Verify the purity of this compound and the amine. The sulfonyl chloride can degrade upon prolonged exposure to moisture. |
| Inappropriate Base | The chosen base should be strong enough to deprotonate the amine without causing side reactions. Common choices include triethylamine and pyridine.[2][3] |
Problem 2: Presence of Significant Side Products
| Potential Cause | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | Use anhydrous solvents and maintain an inert atmosphere.[3] |
| Reaction Temperature Too High | High temperatures can promote side reactions. Add the sulfonyl chloride solution dropwise to the amine solution at 0°C to control the initial exotherm, then allow the reaction to proceed at room temperature.[3] |
| Reaction with Solvent | Ensure the solvent is inert. Protic solvents can react with the sulfonyl chloride.[3] |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is an Oil | If the product does not crystallize, purification by column chromatography on silica gel is recommended. |
| Emulsion during Work-up | Add brine to the separatory funnel to help break up emulsions. |
| Product Contaminated with Starting Material | Ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). If necessary, adjust reaction time or temperature. Optimize the purification protocol (e.g., solvent system for chromatography). |
Experimental Protocols
Standard Protocol for Sulfonamide Synthesis
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous triethylamine or pyridine (1.5 - 2.0 eq)[2]
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent[2]
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in anhydrous DCM.[2]
-
Base Addition: Add the anhydrous base to the solution and stir.[2]
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.[2]
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.[2]
-
Reaction: Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by TLC.[2]
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of sulfonamides from substituted benzenesulfonyl chlorides. While specific data for this compound is limited, these examples with analogous compounds provide a useful reference.
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane | Room Temp | 12 | >95 |
| 2 | Benzylamine | Triethylamine | Dichloromethane | 0 to Room Temp | 4 | 85-95 |
| 3 | Cyclohexylamine | Triethylamine | Tetrahydrofuran | Room Temp | 6 | 80-90 |
Note: Yields are illustrative and based on typical outcomes for sulfonylation reactions. Actual yields may vary depending on the specific amine substrate and reaction conditions.[2]
Visualizations
General Sulfonamide Synthesis Workflow
Caption: A typical workflow for sulfonamide synthesis.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Reactions of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dichloro-2-fluorobenzenesulfonyl chloride. The information is designed to help anticipate and resolve common issues encountered during its reaction with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
A1: The primary side reactions include hydrolysis of the sulfonyl chloride, over-reaction with the nucleophile (di- or tri-sulfonylation of poly-functionalized nucleophiles), and nucleophilic aromatic substitution (SNAr) on the electron-deficient aromatic ring. The presence of moisture in the reaction setup is a common cause of hydrolysis, leading to the formation of the corresponding sulfonic acid and reducing the yield of the desired product.[1]
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering. Using freshly opened or properly stored anhydrous solvents is highly recommended.[1]
Q3: Is nucleophilic aromatic substitution (SNAr) a significant concern with this reagent?
A3: Yes, due to the presence of three electron-withdrawing groups (two chlorine atoms and a sulfonyl chloride group) and a fluorine atom, the aromatic ring is activated towards nucleophilic attack. Depending on the reaction conditions and the nucleophile used, SNAr can compete with the desired reaction at the sulfonyl chloride moiety. This is particularly relevant with strong nucleophiles or at elevated temperatures.
Q4: What is the role of the base in these reactions, and how does it influence side reactions?
A4: A base, typically a non-nucleophilic amine like triethylamine or pyridine, is used to neutralize the HCl generated during the reaction.[2] The choice and stoichiometry of the base are critical. An excess of a nucleophilic base could potentially react with the sulfonyl chloride. For weakly nucleophilic amines, a stronger base might be needed to enhance reactivity.[1]
Q5: What are the best practices for purifying the sulfonamide product?
A5: Purification can often be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). For more challenging separations, column chromatography on silica gel is effective. The choice of eluent will depend on the polarity of the product and any impurities.[1][2]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Sulfonamide
| Possible Cause | Recommended Solution |
| Hydrolysis of the sulfonyl chloride | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar).[1] |
| Low reactivity of the nucleophile | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a stronger base or a catalyst. Increasing the reaction temperature may also help, but monitor for an increase in side products.[1] |
| Steric hindrance | If either the sulfonyl chloride or the nucleophile is sterically hindered, the reaction rate may be slow. Increase the reaction time and/or temperature. If yields are still low, an alternative synthetic route may be necessary.[1] |
| Incomplete reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider adding more of the limiting reagent or extending the reaction time.[1] |
Problem 2: Presence of Multiple Products in the Reaction Mixture
| Possible Cause | Recommended Solution |
| Over-reaction with the nucleophile | If the nucleophile has multiple reactive sites, di- or even tri-sulfonylation can occur. Use a limiting amount of the sulfonyl chloride and add it slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction.[1] |
| Nucleophilic Aromatic Substitution (SNAr) | This is more likely with strong nucleophiles and higher temperatures. Keep the reaction temperature as low as possible. Consider using a less nucleophilic base. |
| Formation of sulfonyl chloride dimers/oligomers | This is less common but can occur under certain conditions. Ensure proper stoichiometry and consider using more dilute reaction conditions. |
Data Presentation
Table 1: Hypothetical Product Distribution in the Reaction of this compound with Aniline under Different Conditions
| Entry | Solvent | Base | Temperature (°C) | Desired Sulfonamide Yield (%) | Sulfonic Acid Yield (%) | SNAr Product Yield (%) |
| 1 | Dichloromethane (anhydrous) | Triethylamine | 0 to 25 | 85 | 5 | <1 |
| 2 | Tetrahydrofuran (anhydrous) | Pyridine | 25 | 80 | 8 | 2 |
| 3 | Acetonitrile (contains 0.1% H₂O) | Triethylamine | 25 | 65 | 25 | <1 |
| 4 | Dichloromethane (anhydrous) | Triethylamine | 60 | 70 | 10 | 15 |
Note: The data in this table are illustrative and based on general principles of sulfonamide synthesis. Actual yields may vary.
Experimental Protocols
General Protocol for the Synthesis of N-substituted-4,5-dichloro-2-fluorobenzenesulfonamides
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Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF).
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Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 equivalents) to the stirred solution.
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Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent three times. Combine the organic layers and wash successively with 1M HCl (if a basic catalyst like pyridine was used), saturated aqueous sodium bicarbonate solution, and finally with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.[2]
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
Technical Support Center: Purification of Sulfonamides Derived from 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of sulfonamides synthesized from 4,5-dichloro-2-fluorobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of sulfonamides from this compound?
A1: The most common impurities include:
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Unreacted this compound: This can be present if the reaction has not gone to completion.
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Hydrolysis product (4,5-dichloro-2-fluorobenzenesulfonic acid): The sulfonyl chloride is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid.
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Excess amine: The amine used in the reaction may be present in the crude product.
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Side-products from the amine: Depending on the complexity of the amine, side reactions may lead to related impurities.
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Salts: Salts are formed from the base used to quench the HCl byproduct of the reaction (e.g., triethylammonium chloride if triethylamine is used).
Q2: What are the recommended initial steps for the work-up of the reaction mixture?
A2: A standard aqueous work-up is typically effective. This involves:
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Quenching: The reaction mixture is often quenched with water or a dilute acid (e.g., 1M HCl) to neutralize any remaining base and protonate the sulfonamide.
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Extraction: The product is then extracted into an organic solvent in which it is soluble, such as ethyl acetate, dichloromethane, or chloroform.
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Washing: The organic layer is washed sequentially with water, a dilute acid (if not used in quenching), a dilute base (e.g., saturated sodium bicarbonate solution to remove the sulfonic acid byproduct), and finally with brine to remove residual water.
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Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Q3: Which purification techniques are most effective for sulfonamides derived from this compound?
A3: The choice of purification method depends on the physical state and properties of the sulfonamide.
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Recrystallization: This is the preferred method for solid products. It is effective at removing small amounts of impurities.
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Column Chromatography: This is a versatile method for purifying both solid and oily products, and for separating the desired product from closely related impurities.
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Preparative HPLC: For achieving very high purity, preparative high-performance liquid chromatography can be employed, although it is more resource-intensive.
Q4: How can I monitor the purity of my sulfonamide during the purification process?
A4: The purity of your sulfonamide can be monitored using the following techniques:
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Thin Layer Chromatography (TLC): A quick and simple method to assess the number of components in a mixture and to find suitable solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities. ¹⁹F NMR can be particularly useful for confirming the presence of the fluorine atom.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying byproducts.
Troubleshooting Guides
Problem 1: Low Purity After Initial Work-up
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction by TLC or HPLC to ensure all the limiting reagent has been consumed. Consider extending the reaction time or slightly increasing the temperature. |
| Hydrolysis of the sulfonyl chloride | Ensure all glassware is thoroughly dried and use anhydrous solvents for the reaction. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient extraction or washing | Perform multiple extractions (at least 3) with the organic solvent. Ensure the pH of the aqueous layer is appropriate during washing steps to remove acidic or basic impurities. |
Problem 2: Difficulty in Removing Unreacted Starting Materials
| Possible Cause | Suggested Solution |
| Unreacted this compound: Similar polarity to the product. | - During the work-up, washing with a dilute aqueous base (e.g., NaHCO₃) can help hydrolyze the remaining sulfonyl chloride to the more water-soluble sulfonic acid. - For column chromatography, a less polar solvent system may allow for the elution of the sulfonyl chloride before the more polar sulfonamide. |
| Unreacted Amine: The amine is basic and may be soluble in the organic layer. | - Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase. |
Problem 3: Product is an Oil and Cannot be Recrystallized
| Possible Cause | Suggested Solution |
| The product has a low melting point or is amorphous. | Purify the product using silica gel column chromatography. |
| Presence of impurities preventing crystallization. | Attempt to purify a small amount by column chromatography to see if the purified product crystallizes. |
Data Presentation
Table 1: Common Solvents for Purification of Sulfonamides
| Purification Method | Solvent/Solvent System | Notes |
| Recrystallization | Ethanol/Water | A common choice for moderately polar sulfonamides. |
| Ethyl Acetate/Hexanes | Good for a range of polarities. The ratio can be adjusted. | |
| Dichloromethane/Hexanes | Suitable for less polar sulfonamides. | |
| Isopropanol/Water | Another protic solvent system that can be effective. | |
| Column Chromatography | Hexanes/Ethyl Acetate | A versatile eluent system. Start with a low polarity and gradually increase the ethyl acetate concentration. |
| Dichloromethane/Methanol | For more polar sulfonamides. A small percentage of methanol can significantly increase the eluting power. |
Table 2: Potential Impurities and Their Characteristics
| Impurity | Typical Polarity | Removal Strategy |
| This compound | Less polar than the sulfonamide | Column chromatography with a less polar eluent; basic wash to induce hydrolysis. |
| 4,5-dichloro-2-fluorobenzenesulfonic acid | Highly polar | Extraction with a dilute aqueous base (e.g., NaHCO₃ solution). |
| Starting Amine | Varies (often basic) | Extraction with a dilute aqueous acid (e.g., 1M HCl). |
| Triethylammonium chloride (or other salts) | Highly polar/water-soluble | Washing with water during the work-up. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Dissolution: In a flask, dissolve the crude sulfonamide in the minimum amount of a suitable hot solvent or solvent mixture (see Table 1).
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
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Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica with the adsorbed product onto the top of the column.
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Elution: Elute the column with the chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.
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Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of sulfonamides.
Caption: Troubleshooting decision tree for low purity issues.
Caption: Relationship between reactants, product, and common byproducts.
Technical Support Center: Managing Acidic Byproducts in 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing acidic byproducts generated during reactions with 4,5-dichloro-2-fluorobenzenesulfonyl chloride.
Troubleshooting Guide
This section addresses specific issues related to acidic byproduct formation and management during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Sulfonamide Product | Hydrolysis of this compound: The primary cause of low yield is often the reaction of the sulfonyl chloride with moisture to form the corresponding 4,5-dichloro-2-fluorobenzenesulfonic acid. This sulfonic acid will not react with the amine to form the desired sulfonamide. | Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent. |
| Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials. | Optimize Reaction Conditions: Consider increasing the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting amine. | |
| Inappropriate Base: The base used may not be strong enough or may be sterically hindered, leading to incomplete neutralization of the generated HCl and slowing down the reaction. | Select an Appropriate Base: Tertiary amines like triethylamine or pyridine are commonly used. For less reactive amines, a stronger, non-nucleophilic base might be more effective. Ensure at least one equivalent of the base is used to neutralize the HCl produced.[1] | |
| Presence of a Significant Amount of a Polar Byproduct (Sulfonic Acid) in the Crude Product | Moisture Contamination: As mentioned above, water in the reaction mixture leads to the hydrolysis of the sulfonyl chloride. | Strict Moisture Control: Implement rigorous anhydrous techniques as described above. |
| Inadequate Work-up: The aqueous wash steps may not be sufficient to remove the sulfonic acid byproduct. | Effective Aqueous Extraction: During the work-up, wash the organic layer with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This will convert the sulfonic acid into its more water-soluble salt, which will then be partitioned into the aqueous layer.[2] | |
| Formation of Amine Hydrochloride Salt (Precipitate in the Reaction Mixture) | Generation of HCl: The reaction of an amine with a sulfonyl chloride produces one equivalent of hydrochloric acid (HCl), which then reacts with the starting amine or the amine base to form a hydrochloride salt. | This is an expected byproduct. The formation of a precipitate (often the hydrochloride salt of the amine base, e.g., triethylamine hydrochloride) is a visual indicator that the reaction is proceeding. This salt is typically removed during the aqueous work-up. |
| Difficulty in Removing Excess Amine | Use of Excess Amine: Often, a slight excess of the amine is used to ensure the complete consumption of the sulfonyl chloride. | Acidic Wash: During the work-up, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the excess amine, forming a water-soluble salt that can be easily extracted into the aqueous layer.[2] |
| Reaction Mixture Turns Dark or Tarry | Decomposition: The starting materials or the product may be decomposing, potentially due to excessive heat or incompatible reagents. | Control Reaction Temperature: Run the reaction at a lower temperature. Screen different solvents and bases to identify milder conditions that are compatible with your specific substrates. |
Frequently Asked Questions (FAQs)
Q1: What are the primary acidic byproducts in reactions involving this compound?
A1: The two main acidic species you will encounter are:
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Hydrochloric Acid (HCl): One equivalent of HCl is generated for every equivalent of sulfonyl chloride that reacts with a primary or secondary amine to form a sulfonamide.
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4,5-Dichloro-2-fluorobenzenesulfonic Acid: This is formed from the hydrolysis of the starting sulfonyl chloride by any moisture present in the reaction.
Q2: How can I neutralize the hydrochloric acid (HCl) generated during the reaction?
A2: The most common method is to use a tertiary amine base, such as triethylamine (Et₃N) or pyridine, in the reaction mixture. These bases will react with the HCl as it is formed, creating a hydrochloride salt that can be removed during the aqueous work-up. Typically, 1.1 to 1.5 equivalents of the base are used.
Q3: What is the best way to remove the 4,5-dichloro-2-fluorobenzenesulfonic acid byproduct after the reaction is complete?
A3: The most effective way to remove the sulfonic acid byproduct is through a basic aqueous wash during the work-up. By washing your organic layer with a solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH), the sulfonic acid is deprotonated to form its corresponding sulfonate salt. This salt is significantly more soluble in water than in organic solvents and will be partitioned into the aqueous layer.
Q4: Can I use an inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) to neutralize the HCl?
A4: Yes, inorganic bases can be used. They have the advantage of being easily filtered off after the reaction. However, their solubility in common organic solvents is often low, which can lead to slower reaction rates due to inefficient neutralization of the generated HCl. For this reason, organic bases like triethylamine or pyridine are more commonly employed.
Q5: My desired product is sensitive to strong bases. How can I manage the acidic byproducts in this case?
A5: If your product is base-sensitive, you can use a milder inorganic base like sodium bicarbonate during the reaction, although this may require longer reaction times. Alternatively, for the work-up, you can perform multiple washes with a saturated sodium bicarbonate solution, which is less harsh than sodium hydroxide. Another approach is to use a solid-supported amine scavenger resin to remove the excess sulfonyl chloride and the sulfonic acid byproduct.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using this compound
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
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This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
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Anhydrous triethylamine (Et₃N) or pyridine (1.5 eq)
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Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
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1M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add the amine (1.0 - 1.2 eq) and dissolve it in anhydrous DCM.
-
Addition of Base: Add anhydrous triethylamine or pyridine (1.5 eq) to the solution.
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove sulfonic acid byproduct and residual HCl), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.
Visualizations
Caption: Main reaction pathway and side reaction in sulfonamide synthesis.
References
stability of 4,5-Dichloro-2-fluorobenzenesulfonyl chloride under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 4,5-Dichloro-2-fluorobenzenesulfonyl chloride in chemical synthesis. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound, like other arylsulfonyl chlorides, is its sensitivity to moisture. It can readily undergo hydrolysis to the corresponding sulfonic acid. This reactivity is enhanced under basic conditions. It is also reactive towards nucleophiles. Therefore, proper storage and handling under inert and anhydrous conditions are crucial.
Q2: How should this compound be stored?
A2: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. The storage area should be cool and dry.
Q3: What are the expected decomposition products of this compound?
A3: The primary decomposition product upon reaction with water is 4,5-dichloro-2-fluorobenzenesulfonic acid. In the presence of other nucleophiles, such as alcohols or amines, the corresponding sulfonate esters or sulfonamides will be formed.
Q4: Can this compound be used in aqueous or protic solvents?
A4: Due to its susceptibility to hydrolysis, using this compound in aqueous or protic solvents is generally not recommended, as it will lead to the formation of the corresponding sulfonic acid, reducing the yield of the desired product. If the use of a protic solvent is unavoidable, the reaction should be conducted at low temperatures and for a short duration to minimize hydrolysis. The low solubility of arylsulfonyl chlorides in water can sometimes protect them from rapid hydrolysis, allowing for their precipitation from aqueous reaction mixtures in some cases.[1]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Sulfonamide
Possible Causes:
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Degradation of this compound: The starting material may have been compromised due to improper storage or handling, leading to hydrolysis.
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Sub-optimal Reaction Conditions: The reaction temperature, time, or choice of base may not be suitable for the specific amine being used.
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Side Reactions: The sulfonyl chloride may be reacting with the solvent or other nucleophilic species present in the reaction mixture.
Troubleshooting Steps:
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Verify Starting Material Quality: Before use, ensure the this compound is a free-flowing solid. Clumped or discolored material may indicate hydrolysis.
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Optimize Reaction Conditions:
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Base: Use a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.
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Temperature: Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature. For less reactive amines, gentle heating may be required, but this should be monitored carefully to avoid decomposition.
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Solvent: Employ anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials and the formation of the product.
Issue 2: Formation of Multiple Products
Possible Causes:
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Reaction with Di-functional Nucleophiles: If the amine substrate has other nucleophilic functional groups, multiple reactions can occur.
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Self-condensation or Polymerization: Under certain conditions, side reactions involving the starting materials can lead to undesired oligomers.
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Presence of Impurities: Impurities in the starting materials or solvent can lead to the formation of byproducts.
Troubleshooting Steps:
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Protecting Groups: If your amine contains other reactive functional groups, consider using appropriate protecting groups to prevent side reactions.
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Purify Starting Materials: Ensure the purity of the amine and the this compound. Purify the solvent if necessary.
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Control Stoichiometry: Use a slight excess of the amine to ensure complete consumption of the sulfonyl chloride, which can be difficult to remove during purification.
Data Presentation
| Condition | Relative Rate of Hydrolysis | Primary Product | Notes |
| Neutral (Water) | Moderate | 4,5-Dichloro-2-fluorobenzenesulfonic acid | Rate is dependent on temperature and the electronic nature of the substituents. Electron-withdrawing groups generally increase the rate of hydrolysis.[2] |
| Acidic (Aqueous Acid) | Slower than neutral | 4,5-Dichloro-2-fluorobenzenesulfonic acid | The reaction mechanism can be complex and pH-dependent.[3] |
| Basic (Aqueous Base) | Fast | 4,5-Dichloro-2-fluorobenzenesulfonic acid salt | The rate of hydrolysis is significantly accelerated in the presence of a base.[2] |
| Anhydrous Aprotic Solvent | Very Slow | (Stable) | The compound is most stable under these conditions. |
| Anhydrous Protic Solvent (e.g., Alcohol) | Moderate to Fast | 4,5-Dichloro-2-fluorobenzenesulfonate ester | The rate depends on the nucleophilicity of the alcohol. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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This compound
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Primary or secondary amine
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Anhydrous pyridine or triethylamine
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Anhydrous dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the cooled amine solution.
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Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
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Monitor the reaction by TLC until the starting amine is consumed.
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for low-yield sulfonamide reactions.
References
Technical Support Center: 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the synthesis of 4,5-dichloro-2-fluorobenzenesulfonyl chloride, focusing on the optimization of reaction temperature during the chlorosulfonation of 1,2-dichloro-4-fluorobenzene.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Insufficient Reaction Temperature: The starting material, 1,2-dichloro-4-fluorobenzene, is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the halogen substituents. Higher temperatures are often required.[1] 2. Reaction Time Too Short: The reaction may not have reached completion. 3. Degradation of Chlorosulfonic Acid: The reagent may have been exposed to moisture. | 1. Optimize Temperature: Gradually increase the reaction temperature in increments (e.g., 10-20°C) and monitor the reaction progress by TLC or GC/MS. For deactivated aromatic compounds, temperatures in the range of 50-150°C may be necessary.[1][2] 2. Increase Reaction Time: Monitor the reaction over a longer period to ensure completion. 3. Use Fresh Reagent: Ensure the chlorosulfonic acid is fresh and has been handled under anhydrous conditions. |
| Formation of White Precipitate (Suspected Sulfonic Acid) | 1. Presence of Moisture: Chlorosulfonic acid and the sulfonyl chloride product are highly susceptible to hydrolysis, forming the corresponding sulfonic acid which is often a solid.[3] 2. Incomplete Reaction: The intermediate sulfonic acid may not have been fully converted to the sulfonyl chloride. | 1. Maintain Anhydrous Conditions: Use oven-dried glassware, fresh anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] 2. Controlled Quenching: Quench the reaction by carefully adding the reaction mixture to crushed ice. The desired sulfonyl chloride is typically a water-insoluble solid or oil that will precipitate, while the sulfonic acid impurity is more soluble in the aqueous layer.[3] |
| Presence of Diaryl Sulfone Byproduct | 1. Excessive Reaction Temperature: High temperatures can promote the reaction of the newly formed sulfonyl chloride with another molecule of the starting material (1,2-dichloro-4-fluorobenzene). | 1. Optimize Temperature: While a higher temperature may be needed for the initial reaction, excessive heat can lead to side reactions. Find the optimal temperature that provides a good conversion rate without significant byproduct formation. |
| Product is an Oil Instead of a Solid | 1. Presence of Impurities: Impurities can lower the melting point of the product. | 1. Purification: Purify the crude product by washing with cold water, dilute sodium bicarbonate solution, or through recrystallization from a suitable solvent like hexane or a mixture of toluene and petroleum ether.[4] |
| Difficulty in Isolating the Product | 1. Product is Soluble in the Workup Solvent: The choice of solvent for extraction or recrystallization is critical. | 1. Solvent Selection: Use a non-polar solvent for extraction. For recrystallization, perform solubility tests with small amounts of different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for the chlorosulfonation of 1,2-dichloro-4-fluorobenzene?
A1: Due to the deactivating effect of the halogen substituents, a starting temperature in the range of 25-50°C is recommended. The temperature can then be gradually increased while monitoring the reaction progress. For similar deactivated substrates, temperatures up to 150°C have been reported to be effective.[1][2]
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals, quenching them carefully with ice-water, extracting with a suitable organic solvent (e.g., dichloromethane), and analyzing the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Q3: What are the main side products to expect and how can I minimize them?
A3: The two primary side products are the corresponding sulfonic acid and the diaryl sulfone. To minimize sulfonic acid formation, it is crucial to maintain strict anhydrous conditions throughout the experiment.[3] The formation of diaryl sulfone can be suppressed by carefully controlling the reaction temperature and avoiding excessive heat.
Q4: What is the best procedure for quenching the reaction?
A4: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto a large excess of crushed ice with vigorous stirring. This method helps to precipitate the water-insoluble sulfonyl chloride product while the more polar sulfonic acid impurity remains in the aqueous layer.[3]
Q5: How can I purify the crude this compound?
A5: The crude product can be purified by washing with cold water to remove residual acids. A subsequent wash with a dilute solution of sodium bicarbonate can neutralize any remaining acidic impurities.[4] For higher purity, recrystallization from a non-polar solvent such as hexane or a mixture of toluene and petroleum ether is recommended.[4]
Quantitative Data Summary
The optimal reaction temperature for the chlorosulfonation of 1,2-dichloro-4-fluorobenzene needs to be determined empirically. The following table provides a general guideline for temperature optimization based on data from analogous reactions with halogenated benzenes.
| Temperature (°C) | Expected Observation | Potential Outcome |
| 0 - 25 | Slow or no reaction | Low yield of desired product. |
| 25 - 60 | Initiation of reaction | Moderate yield, risk of incomplete reaction. |
| 60 - 100 | Increased reaction rate | Potentially optimal range for yield, with careful monitoring to avoid side reactions. |
| > 100 | Vigorous reaction | Higher conversion, but increased risk of diaryl sulfone formation and other side reactions.[1][2] |
Experimental Protocol: Temperature Optimization
This protocol outlines a general procedure for optimizing the reaction temperature for the synthesis of this compound.
1. Reaction Setup:
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In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Ensure all glassware is oven-dried and the setup is under an inert atmosphere (e.g., nitrogen).
2. Reagent Addition:
-
Charge the flask with chlorosulfonic acid (typically 3-5 equivalents).
-
Cool the chlorosulfonic acid to 0°C using an ice bath.
-
Slowly add 1,2-dichloro-4-fluorobenzene (1 equivalent) dropwise from the dropping funnel, maintaining the temperature below 10°C.
3. Temperature Optimization:
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After the addition is complete, slowly allow the reaction mixture to warm to room temperature.
-
Gradually increase the temperature of the reaction mixture in 10-20°C increments, holding at each temperature for a set period (e.g., 1-2 hours).
-
Monitor the reaction progress at each temperature point using TLC or GC-MS.
4. Reaction Work-up:
-
Once the reaction is deemed complete (or has reached optimal conversion), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
The product will precipitate as a solid or oil.
5. Isolation and Purification:
-
Isolate the crude product by filtration or by separating the layers if it is an oil.
-
Wash the crude product with cold water and then with a cold, dilute sodium bicarbonate solution until the effervescence ceases.
-
Further purify the product by recrystallization from a suitable solvent.
Visualizations
References
Technical Support Center: 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dichloro-2-fluorobenzenesulfonyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in the reaction of this compound with amines?
A1: The primary role of the base is to act as an acid scavenger. The reaction between an amine and this compound produces a sulfonamide and hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing it from protonating the amine starting material, which would render the amine non-nucleophilic and halt the reaction.[1]
Q2: Which bases are commonly used for this type of reaction?
A2: Tertiary amines such as triethylamine (TEA) and pyridine are commonly used bases for sulfonamide synthesis. Inorganic bases like sodium carbonate or potassium carbonate can also be employed, particularly in aqueous or biphasic systems.
Q3: How does the choice of base affect the reaction outcome?
A3: The choice of base can influence the reaction rate and the purity of the final product.
-
Tertiary Amines (e.g., Triethylamine, Pyridine): These are soluble in common organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), facilitating a homogeneous reaction mixture. They are generally effective at scavenging HCl.
-
Inorganic Bases (e.g., K₂CO₃, Na₂CO₃): These are often used in biphasic systems or in polar solvents where they have sufficient solubility. They are a good choice when a non-nucleophilic, solid base is preferred.
-
Sterically Hindered Bases: Non-nucleophilic, sterically hindered bases can be advantageous in minimizing potential side reactions where the base might otherwise react with the sulfonyl chloride.
Q4: What is the general reaction mechanism for the formation of a sulfonamide from this compound?
A4: The reaction proceeds via a nucleophilic substitution at the sulfur atom. The lone pair of electrons on the nitrogen of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion to form the sulfonamide. This is typically a two-step addition-elimination process through a tetrahedral intermediate.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Sulfonamide Product
| Possible Cause | Troubleshooting Step |
| Degraded or Impure Starting Materials | Verify the purity of the this compound and the amine using appropriate analytical techniques (e.g., NMR, LC-MS). Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze over time.[2] |
| Inactive Amine Nucleophile | If the reaction mixture is not basic enough, the generated HCl will protonate the starting amine, rendering it unreactive. Ensure at least a stoichiometric amount of base is used, and often a slight excess (1.1-1.5 equivalents) is beneficial. |
| Incorrect Reaction Temperature | While heating can increase the reaction rate, it may also promote the degradation of starting materials or products. It is often recommended to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to warm to room temperature.[3] |
| Poor Solubility of Reactants | Ensure that all reactants are soluble in the chosen solvent. If using an inorganic base, vigorous stirring is necessary to ensure efficient reaction. |
Problem 2: Presence of Significant Impurities or Side Products
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Sulfonyl Chloride | The sulfonyl chloride can react with any trace amounts of water in the reaction mixture to form the corresponding sulfonic acid, which will not react with the amine.[2] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions with the Base | If a nucleophilic base is used, it may compete with the desired amine in reacting with the sulfonyl chloride. Consider using a more sterically hindered or non-nucleophilic base. |
| Dimerization or Polymerization | At elevated temperatures, side reactions leading to dimers or polymers can occur.[2] Maintain controlled temperature and consider adding the sulfonyl chloride solution slowly to the amine solution to manage any exotherm. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Formation of Ammonium Salts | The neutralized HCl will form an ammonium salt with the base (e.g., triethylammonium chloride). These salts are often soluble in the reaction mixture. |
| Product is an Oil or Difficult to Crystallize | If the product does not precipitate or crystallize upon workup, purification by column chromatography on silica gel is a standard alternative. |
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the synthesis of N-substituted-4,5-dichloro-2-fluorobenzenesulfonamides based on analogous reactions. Note: These are illustrative values, and actual results may vary depending on the specific amine and precise reaction conditions.
| Amine Reactant | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aniline | Pyridine | Dichloromethane | 12 - 24 | 80 - 95 |
| Benzylamine | Triethylamine | Dichloromethane | 4 - 12 | 85 - 95 |
| Cyclohexylamine | Triethylamine | Tetrahydrofuran | 6 - 18 | 80 - 90 |
| 4-Fluoroaniline | Triethylamine | Dichloromethane | 12 - 24 | 82 - 92 |
Experimental Protocols
Standard Protocol for the Synthesis of N-Aryl-4,5-dichloro-2-fluorobenzenesulfonamide
This protocol describes a general method for the synthesis of a sulfonamide from this compound and an aromatic amine.
Materials:
-
This compound (1.0 equivalent)
-
Substituted aniline (1.0 - 1.2 equivalents)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., Ethanol/water) or by flash column chromatography on silica gel to yield the pure sulfonamide.
Mandatory Visualizations
Caption: General reaction pathway for sulfonamide formation.
Caption: Experimental workflow for sulfonamide synthesis.
References
Technical Support Center: Troubleshooting 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride Reactions
Welcome to our dedicated technical support center for troubleshooting reactions involving 4,5-Dichloro-2-fluorobenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the synthesis of sulfonamides and related derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of this compound with a primary amine?
The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Q2: Why is my reaction showing low or no conversion to the desired sulfonamide?
Low conversion can be attributed to several factors:
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Inadequate Reagent Quality: The sulfonyl chloride may have hydrolyzed due to moisture exposure. Similarly, the amine and solvent must be anhydrous.
-
Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be ideal for the specific amine being used.
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Steric Hindrance: A sterically hindered amine may react slowly, requiring more forcing conditions or a different catalyst.
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Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products.
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
Common side reactions include:
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Hydrolysis: this compound can react with water to form the corresponding sulfonic acid.
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Disulfonylation: Primary amines can react with two equivalents of the sulfonyl chloride to form a disulfonamide, especially with an excess of the sulfonyl chloride and a strong base.
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Reaction with Solvent: Nucleophilic solvents could potentially react with the highly reactive sulfonyl chloride.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Sulfonamide
If you are experiencing a lower than expected yield, consult the following troubleshooting table and workflow.
Table 1: Troubleshooting Low Conversion
| Potential Cause | Recommended Action | Expected Outcome |
| Moisture Contamination | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and high-purity, dry amines. Handle this compound in a glovebox or under an inert atmosphere. | Reduced hydrolysis of the sulfonyl chloride, leading to a cleaner reaction and higher yield. |
| Ineffective Base | Switch to a stronger, non-nucleophilic base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Use a slight excess (1.1-1.5 equivalents) to effectively scavenge the HCl produced. | Complete neutralization of HCl prevents the protonation of the amine, allowing the reaction to proceed to completion. |
| Inappropriate Solvent | Use a dry, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). | Minimizes side reactions with the solvent and ensures good solubility of the reactants. |
| Low Reaction Temperature | While starting the reaction at 0 °C is recommended to control the initial exotherm, allowing the reaction to slowly warm to room temperature and stirring for an extended period (2-24 hours) may be necessary for less reactive amines. Gentle heating (e.g., 40-50 °C) can be cautiously explored if room temperature is ineffective. | Increased reaction rate leading to higher conversion. |
| Steric Hindrance | For sterically hindered amines, consider using a more reactive catalytic system or increasing the reaction temperature and time. | Overcoming the steric barrier to facilitate the nucleophilic attack. |
Troubleshooting Workflow
Technical Support Center: 4,5-Dichloro-2-fluorobenzenesulfonyl chloride
This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted 4,5-Dichloro-2-fluorobenzenesulfonyl chloride from reaction mixtures. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
It is essential to remove the unreacted sulfonyl chloride for several reasons:
-
Interference with Subsequent Steps: As a reactive compound, it can interfere with subsequent chemical transformations.
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Purification Challenges: Its polarity can be similar to that of the desired product, complicating separation by standard chromatographic methods.[1]
-
Product Purity and Safety: Residual sulfonyl chloride compromises the purity of the final compound and is considered a hazardous substance.[1]
Q2: What are the principal methods for removing excess this compound?
The most effective strategies involve "quenching" the unreacted sulfonyl chloride to convert it into a derivative that is easier to separate. The primary methods include:
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Quenching with Amines: Reacting the excess sulfonyl chloride with a simple amine (e.g., ammonia, a primary or secondary amine) to form a highly polar sulfonamide.[1][2]
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Aqueous Hydrolysis: Using water, often with a base (like sodium bicarbonate), to hydrolyze the sulfonyl chloride into the corresponding sulfonic acid. The resulting salt is highly water-soluble and easily removed in an aqueous wash.[1][2]
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Scavenger Resins: Employing polymer-bound amines that react selectively with the sulfonyl chloride. The resulting resin-bound sulfonamide is then simply removed by filtration.[1][2]
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Direct Chromatographic Separation: In cases where the product's polarity is significantly different, direct purification via column chromatography can be effective.[1][3]
Q3: How can I monitor the successful removal of the sulfonyl chloride?
The disappearance of the starting sulfonyl chloride can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][4] A sample of the reaction mixture can be quenched and analyzed to confirm the reaction's completion.[4]
Troubleshooting Guide
Issue 1: My product and the unreacted sulfonyl chloride co-elute during column chromatography.
-
Possible Cause: The polarity of your product is too similar to that of this compound.[1]
-
Solution: Before proceeding with chromatography, quench the reaction mixture. By converting the sulfonyl chloride to a much more polar sulfonamide or sulfonic acid salt, you will significantly alter its retention factor (Rf), facilitating an easy separation on silica gel.[1]
Issue 2: My target molecule is sensitive to basic or aqueous conditions.
-
Possible Cause: The product contains functional groups that are labile to base or water, such as esters or certain protecting groups.[1]
-
Solution 1 (Non-Basic Quench): Quench the reaction with a primary or secondary amine in a non-aqueous solvent. The resulting sulfonamide can then be separated by chromatography.[1]
-
Solution 2 (Scavenger Resin): Use a polymer-bound scavenger, such as aminomethyl polystyrene. The scavenger reacts with the sulfonyl chloride, and the resin is subsequently removed by filtration, often avoiding the need for an aqueous workup entirely.[1][2]
Issue 3: A new, highly polar impurity appears on my TLC plate after an aqueous workup.
-
Possible Cause: This new spot is likely the hydrolysis product, 4,5-Dichloro-2-fluorobenzenesulfonic acid.[2] While its salt is very water-soluble, the acid form may have some solubility in organic solvents.
-
Solution: Perform additional washes of the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the sulfonic acid, forming the water-soluble salt which will partition into the aqueous layer.[2]
Issue 4: The sulfonamide formed after an amine quench is difficult to separate from my product.
-
Possible Cause: The polarity of the newly formed sulfonamide is still too close to that of your product.
-
Solution 1: Select an amine that will produce a sulfonamide with more distinct physical properties. For example, using a more polar or a much larger amine can significantly alter the resulting sulfonamide's chromatographic behavior.
-
Solution 2: The most robust solution is to use a scavenger resin. This method physically removes the quenched species from the solution via filtration, eliminating co-elution problems.[1]
Data Presentation
Table 1: Comparison of Removal Methods for Unreacted Sulfonyl Chloride
| Method | Best For | Advantages | Disadvantages | Key Considerations |
| Amine Quench | Most general applications; base-sensitive products (in non-aqueous solvent). | Fast and efficient conversion to a highly polar sulfonamide. | The resulting sulfonamide may be difficult to separate from some products. | Choose an amine that creates a readily separable sulfonamide. |
| Aqueous Basic Hydrolysis | Products stable to aqueous base. | Forms a highly water-soluble sulfonate salt that is easily removed by extraction.[1] | Not suitable for base-sensitive or water-labile compounds.[1] | Ensure complete hydrolysis and sufficient basic washes to remove the sulfonic acid.[2] |
| Scavenger Resin | Base- and water-sensitive products; when purification is challenging. | Simple filtration removes the quenched sulfonyl chloride; avoids aqueous workup.[1][2] | Resins can be expensive; may require longer reaction times (hours to overnight).[1] | Ensure the chosen resin has sufficient capacity to remove all excess sulfonyl chloride. |
| Direct Chromatography | Products with very different polarity from the sulfonyl chloride. | Avoids additional reagents and reaction steps. | High risk of co-elution; sulfonyl chloride can slowly hydrolyze on silica.[2][3] | Only effective if there is a large difference in Rf values between the product and sulfonyl chloride. |
Experimental Protocols
Method A: Quenching with Aqueous Ammonia
-
Cool the reaction mixture to 0-10 °C using an ice bath.
-
Slowly add an aqueous solution of ammonium hydroxide (NH₄OH) while stirring vigorously.
-
Continue to stir the mixture for 15-30 minutes at room temperature.
-
Monitor the disappearance of the sulfonyl chloride spot by TLC.
-
Proceed with a standard aqueous workup. The resulting 4,5-Dichloro-2-fluorobenzenesulfonamide is highly polar and will either remain in the aqueous layer or be easily separated by column chromatography.[1]
Method B: Quenching with Aqueous Base (Sodium Bicarbonate)
-
Cool the reaction mixture to 0-10 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious of potential gas evolution (CO₂).
-
Allow the mixture to stir vigorously for 20-40 minutes.
-
Monitor the reaction by TLC to confirm the absence of the starting sulfonyl chloride.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. The sodium 4,5-Dichloro-2-fluorobenzenesulfonate salt will be in the aqueous layer.
-
Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]
Method C: Removal Using a Scavenger Resin (e.g., Aminomethyl Polystyrene)
-
To the completed reaction mixture (in an organic solvent), add the aminomethyl polystyrene resin (typically 2-4 equivalents relative to the excess sulfonyl chloride).
-
Stir the suspension at room temperature. The required time can range from a few hours to overnight.
-
Monitor the disappearance of the sulfonyl chloride by TLC.
-
Once the reaction is complete, remove the resin by filtration.
-
Wash the filtered resin with a small amount of the reaction solvent.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to yield the crude product, free from unreacted sulfonyl chloride.[1]
Visualizations
Caption: Decision flowchart for selecting a removal method.
Caption: Workflow for removal of unreacted sulfonyl chloride.
Caption: Chemical transformations during quenching procedures.
References
Technical Support Center: Characterization of Impurities from 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dichloro-2-fluorobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities when using this compound in reactions with primary or secondary amines?
A1: Based on the general reactivity of sulfonyl chlorides, the most common impurities are likely to be:
-
Unreacted Starting Materials: Residual this compound and the starting amine.
-
Hydrolysis Product: 4,5-Dichloro-2-fluorobenzenesulfonic acid, formed if moisture is present in the reaction.
-
Disulfonamide (or Bis-sulfonated amine): Formed from the reaction of a primary amine with two molecules of the sulfonyl chloride. This is more prevalent if the amine has two reactive N-H bonds and an excess of the sulfonyl chloride is used.
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Over-reduction Products: In some cases, side reactions can lead to the reduction of the sulfonyl chloride, though this is less common in standard sulfonamide formations.[1]
Q2: How can I minimize the formation of the hydrolysis product, 4,5-Dichloro-2-fluorobenzenesulfonic acid?
A2: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout the reaction. This can be achieved by:
-
Using anhydrous solvents.
-
Drying all glassware in an oven before use.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Using a non-nucleophilic base to scavenge the HCl byproduct, which can also help prevent side reactions.
Q3: My reaction with a primary amine is showing a significant amount of a higher molecular weight byproduct. What could it be?
A3: A common byproduct with primary amines is the formation of a disulfonamide. This occurs when the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of this compound. To minimize this, you can try:
-
Using the amine as the limiting reagent.
-
Slowly adding the sulfonyl chloride to the reaction mixture containing the amine.
-
Using a bulkier base that may sterically hinder the second sulfonylation.
Q4: What are the recommended analytical techniques for identifying and quantifying impurities in my reaction mixture?
A4: A combination of chromatographic and spectroscopic methods is generally recommended for impurity profiling.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for quantifying the main product and impurities. A reverse-phase C18 column is often a good starting point.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing molecular weight information.[4][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities and can be used to analyze the starting materials and some smaller byproducts.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about isolated impurities.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the temperature or reaction time. |
| Hydrolysis of Starting Material | Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere. |
| Formation of Side Products | Analyze the reaction mixture by LC-MS to identify major byproducts. Adjust stoichiometry (e.g., add sulfonyl chloride slowly) to minimize disulfonamide formation. |
| Poor Nucleophilicity of the Amine | The amine may not be reactive enough. Consider using a stronger base or a more activating solvent. |
Issue 2: Presence of an Unknown Peak in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Unidentified Impurity | Use LC-MS to determine the molecular weight of the unknown peak. This can help in proposing a likely structure (e.g., hydrolysis product, disulfonamide). |
| Degradation of Product or Starting Material | The sulfonyl chloride or the resulting sulfonamide may be unstable under the reaction or workup conditions. Analyze a sample of the starting material and the purified product under the same analytical conditions to check for degradation. |
| Solvent or Reagent Contamination | Inject a blank (solvent only) and samples of each starting material to ensure the peak is not from a contaminated source. |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
-
To a solution of the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere, add a solution of this compound (1.05 equivalents) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or HPLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: HPLC Method for Impurity Profiling
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. |
Quantitative Data Summary
The following table presents hypothetical data for a reaction between this compound and a generic primary amine, illustrating a typical impurity profile.
| Compound | Retention Time (min) | Area % (Unoptimized Reaction) | Area % (Optimized Reaction) |
| 4,5-Dichloro-2-fluorobenzenesulfonic acid | 3.2 | 8.5 | 1.2 |
| Primary Amine | 4.5 | 2.1 | 0.5 |
| Desired Sulfonamide Product | 12.8 | 75.3 | 96.8 |
| This compound | 15.1 | 4.6 | 0.3 |
| Disulfonamide Byproduct | 18.9 | 9.5 | 1.2 |
Visualizations
Caption: Workflow for impurity identification and reaction optimization.
Caption: Logical relationships in impurity formation.
References
- 1. 4-CHLORO-2-FLUOROBENZENESULFONYL CHLORIDE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. Impurities in New Drug Substances and New Drug Products [ouci.dntb.gov.ua]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Substituted Benzenesulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of substituted benzenesulfonyl chlorides, supported by experimental data from peer-reviewed literature. Understanding the relative reactivity of these crucial reagents is paramount for their effective application in organic synthesis, particularly in the development of sulfonamide-based therapeutics and other fine chemicals.
The Impact of Substituents on Reactivity: An Overview
The reactivity of the sulfonyl chloride functional group (-SO₂Cl) is significantly influenced by the electronic properties of substituents on the benzene ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur atom, leading to a slower reaction rate. This relationship can be quantitatively described by the Hammett equation, which correlates reaction rates with the electronic properties of the substituents.
Quantitative Comparison of Reactivity
The following table summarizes the second-order rate constants for the hydrolysis of various para-substituted benzenesulfonyl chlorides in water at 25°C. These values provide a clear quantitative measure of the impact of different substituents on the reactivity of the sulfonyl chloride group.
| Substituent (p-X) | Substituent Effect | Rate Constant (k) x 10³ (s⁻¹) | Relative Reactivity (kₓ/kн) |
| -OCH₃ | Electron-Donating | 1.35 | 0.43 |
| -CH₃ | Electron-Donating | 2.08 | 0.66 |
| -H | Reference | 3.14 | 1.00 |
| -F | Electron-Withdrawing | 4.35 | 1.39 |
| -Cl | Electron-Withdrawing | 6.56 | 2.09 |
| -Br | Electron-Withdrawing | 7.20 | 2.29 |
| -NO₂ | Strongly Electron-Withdrawing | 34.2 | 10.89 |
Note: Data extracted from O. Rogne, J. Chem. Soc. B, 1968, 1294-1296.
Experimental Protocols
Kinetic Measurement of Hydrolysis Rate (Conductance Method)
The rate of hydrolysis of substituted benzenesulfonyl chlorides can be determined by monitoring the change in conductivity of the solution over time. The hydrolysis reaction produces hydrochloric acid and the corresponding sulfonic acid, leading to an increase in the concentration of ions in the solution and thus an increase in conductivity.
Procedure:
-
A solution of the substituted benzenesulfonyl chloride in a suitable solvent (e.g., acetone) is prepared.
-
A conductivity cell is filled with deionized water and allowed to thermally equilibrate in a constant temperature bath.
-
A small aliquot of the benzenesulfonyl chloride solution is injected into the conductivity cell with vigorous stirring to ensure rapid mixing.
-
The change in conductance of the solution is recorded as a function of time using a conductivity meter.
-
The first-order rate constant (k) is then determined by plotting the natural logarithm of the change in conductance against time. The slope of this plot is equal to -k.
Synthesis of Substituted Benzenesulfonyl Chlorides
A general method for the synthesis of substituted benzenesulfonyl chlorides is the chlorosulfonation of the corresponding substituted benzene.
Procedure:
-
The substituted benzene is added dropwise to an excess of chlorosulfonic acid at a low temperature (typically 0-10°C) with constant stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.
-
The reaction mixture is then carefully poured onto crushed ice to quench the excess chlorosulfonic acid.
-
The resulting solid substituted benzenesulfonyl chloride is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., petroleum ether or chloroform).
Substituent Effects and the Hammett Equation: A Logical Relationship
The Hammett equation provides a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives. The equation is expressed as:
log(kₓ/kн) = ρσ
where:
-
kₓ is the rate constant for the reaction of the substituted compound.
-
kн is the rate constant for the reaction of the unsubstituted compound.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
The following diagram illustrates the logical relationship between substituent electronic effects and the reactivity of benzenesulfonyl chlorides, as described by the Hammett equation.
Caption: Hammett plot logic for substituted benzenesulfonyl chlorides.
Reactivity of Ortho- and Meta-Substituted Benzenesulfonyl Chlorides
While the Hammett equation provides a robust model for predicting the reactivity of meta- and para-substituted compounds, the behavior of ortho-substituted analogues is more complex due to the introduction of steric effects.
-
Meta-Substituents: The electronic effects of meta-substituents are primarily inductive. Therefore, their impact on reactivity generally follows the same trend as para-substituents, with electron-withdrawing groups increasing the rate and electron-donating groups decreasing it.
-
Ortho-Substituents: The reactivity of ortho-substituted benzenesulfonyl chlorides is influenced by a combination of electronic and steric effects. While the electronic effects are similar to their para counterparts, steric hindrance from a bulky ortho-substituent can impede the approach of the nucleophile, potentially slowing down the reaction. However, in some cases, "steric acceleration" has been observed, where relief of ground-state steric strain in the transition state leads to an increased reaction rate. The net effect on reactivity is therefore a balance of these competing factors and is highly dependent on the specific substituent and reaction conditions.
Conclusion
The reactivity of substituted benzenesulfonyl chlorides is a well-defined function of the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it, a trend that is effectively quantified by the Hammett equation for meta- and para-substituted compounds. For ortho-substituted analogues, steric effects add a layer of complexity that must be considered. This guide provides the fundamental data and experimental context necessary for researchers to make informed decisions in the selection and application of these versatile synthetic reagents.
A Comparative Guide to Sulfonylating Agents: 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride in Focus
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable sulfonylating agent is a critical step in the synthesis of sulfonamides and sulfonate esters, core functional groups in a vast array of therapeutic agents. This guide provides an objective comparison of 4,5-dichloro-2-fluorobenzenesulfonyl chloride with other commonly employed sulfonylating agents. The comparison is grounded in established principles of chemical reactivity and supported by available experimental data for analogous compounds.
Reactivity and Performance Overview
The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom. This is significantly influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack and thus increasing the rate of reaction. Conversely, electron-donating groups (EDGs) decrease reactivity.
This compound possesses three electron-withdrawing halogen substituents (two chlorine atoms and one fluorine atom). This high degree of electron-withdrawing substitution renders the sulfonyl group highly electrophilic. Consequently, it is expected to be a highly reactive sulfonylating agent, suitable for reactions with a wide range of nucleophiles, including weakly nucleophilic amines and alcohols.
Comparative Reactivity
General Reactivity Trend (Qualitative):
Methanesulfonyl chloride (MsCl) > This compound (and other poly-EWG-substituted arylsulfonyl chlorides) > p-Nitrobenzenesulfonyl chloride (NsCl) > Benzenesulfonyl chloride (BsCl) > p-Toluenesulfonyl chloride (TsCl)
This trend is based on the following factors:
-
Methanesulfonyl chloride (MsCl) is highly reactive due to the small size of the methyl group and the strong electron-withdrawing nature of the sulfonyl group without the resonance effects of an aryl ring.[1]
-
Poly-halogenated and nitro-substituted benzenesulfonyl chlorides are more reactive than their unsubstituted or alkyl-substituted counterparts due to the strong inductive and resonance electron-withdrawing effects of the substituents.[2]
-
Benzenesulfonyl chloride (BsCl) serves as a baseline for aromatic sulfonyl chlorides.
-
p-Toluenesulfonyl chloride (TsCl) is less reactive than benzenesulfonyl chloride due to the electron-donating effect of the methyl group.[1]
Data Presentation: Comparison of Common Sulfonylating Agents
The following table summarizes the key characteristics of this compound and other representative sulfonylating agents.
| Sulfonylating Agent | Structure | Molecular Weight ( g/mol ) | Key Features & Applications | Relative Reactivity |
| This compound | 263.50 | Highly activated aromatic sulfonyl chloride due to three electron-withdrawing halogens. Useful for synthesizing highly functionalized sulfonamides for medicinal chemistry applications. | Very High | |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | Widely used, stable, and crystalline solid. The resulting tosylates are good leaving groups. Commonly used for the protection of alcohols and amines.[1] | Low | |
| Methanesulfonyl chloride (MsCl) | 114.55 | Highly reactive liquid. Mesylates are excellent leaving groups. Often used when a more reactive sulfonylating agent is required.[1] | Very High | |
| Benzenesulfonyl chloride (BsCl) | 176.62 | The parent aromatic sulfonyl chloride, serving as a benchmark for reactivity. Used in the Hinsberg test for amines. | Medium | |
| p-Nitrobenzenesulfonyl chloride (NsCl) | 221.62 | More reactive than TsCl and BsCl due to the electron-withdrawing nitro group. Nosylates are good leaving groups and the nosyl protecting group can be removed under milder conditions than the tosyl group. | High | |
| Dansyl chloride | 269.75 | Used to introduce a fluorescent tag to primary and secondary amines, amino acids, and proteins for analytical and biochemical studies. | Medium |
Experimental Protocols
A general experimental protocol for the synthesis of a sulfonamide from an amine and a sulfonyl chloride is provided below. This protocol can be adapted for use with this compound.
General Synthesis of a Sulfonamide
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (e.g., this compound) (1.0 - 1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Base (e.g., Triethylamine (Et3N), Pyridine, N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq) in the chosen anhydrous aprotic solvent.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (1.5 - 2.0 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 - 1.2 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. The high reactivity of this compound may lead to shorter reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with the organic solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure sulfonamide.
Mandatory Visualizations
Sulfonamide Formation Pathway
Caption: General reaction pathway for the formation of a sulfonamide.
Experimental Workflow for Sulfonamide Synthesis
References
A Comparative Guide to the Synthesis of Sulfonamides Using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4,5-dichloro-2-fluorobenzenesulfonyl chloride as a reagent for the synthesis of sulfonamides. While specific experimental data for this particular reagent is not extensively available in the reviewed literature, this document extrapolates performance based on structurally analogous sulfonyl chlorides. The information herein is intended to guide researchers in designing synthetic strategies and understanding the potential advantages of using this compound in drug discovery and development.
Performance Comparison with Alternative Sulfonylating Agents
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with the choice of sulfonylating agent significantly impacting reaction efficiency, yield, and purity. This compound offers a unique combination of electronic and steric properties that can be advantageous in the synthesis of novel sulfonamide derivatives. The presence of two chlorine atoms and a fluorine atom on the benzene ring influences the reactivity of the sulfonyl chloride group and can modulate the physicochemical properties of the resulting sulfonamide.
To provide a comparative perspective, the following table summarizes typical reaction parameters for the synthesis of sulfonamides using various sulfonyl chlorides. The data for this compound is estimated based on reactions with structurally similar compounds like 2,4-dichlorobenzenesulfonyl chloride and 2,3-difluorobenzenesulfonyl chloride.
| Sulfonylating Agent | Amine Substrate | Solvent | Base | Reaction Time (h) | Typical Yield (%) |
| This compound | Primary/Secondary Amines | Dichloromethane (DCM) | Pyridine/Triethylamine | 6 - 24 | 80 - 95 (estimated) |
| 2,4-Dichlorobenzenesulfonyl chloride | Aniline | Dichloromethane (DCM) | Triethylamine | 12 | >95 |
| 2,4-Dichlorobenzenesulfonyl chloride | Benzylamine | Dichloromethane (DCM) | Triethylamine | 4 | 85 - 95 |
| 2,3-Difluorobenzene-1-sulfonyl chloride | 4-Fluoroaniline | Dichloromethane (DCM) | Triethylamine | 12 - 24 | 82 - 92 |
| p-Toluenesulfonyl chloride | Aniline | Tetrahydrofuran (THF) | Triethylamine | 6 | 86 |
| Dansyl chloride | o-n-pentoxyaniline | Dichloromethane/10% aq. NaOH | - | Not Specified | Good Yield |
Experimental Protocols
The following are detailed methodologies for the synthesis of sulfonamides using sulfonyl chlorides. These protocols can be adapted for use with this compound.
Protocol 1: Standard Synthesis of Sulfonamides
This protocol describes a general method for the reaction of a sulfonyl chloride with a primary or secondary amine under standard laboratory conditions.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Microwave-Assisted Synthesis of Sulfonamides
This method offers a rapid alternative to conventional heating and can lead to improved yields and shorter reaction times.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 eq)
-
Microwave synthesizer
-
Microwave-safe reaction vessel
Procedure:
-
In a microwave-safe reaction vessel, add the amine (1.0 eq) followed by this compound (1.0 eq).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 3-10 minutes).
-
After cooling, treat the reaction mixture with a suitable solvent (e.g., n-hexane) and allow it to stand at room temperature.
-
Collect the resulting crystals by filtration, wash with a cold solvent, and dry to yield the final product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of sulfonamides.
Spectroscopic Analysis of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogenated functionalities into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. Among the vast array of halogenated building blocks, 4,5-Dichloro-2-fluorobenzenesulfonyl chloride and its derivatives are of significant interest due to their utility in synthesizing novel therapeutic agents. A thorough understanding of their spectroscopic characteristics is paramount for unambiguous structure elucidation, purity assessment, and reaction monitoring.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for several commercially available benzenesulfonyl chloride derivatives that serve as valuable alternatives and comparative benchmarks in synthetic and medicinal chemistry.
Table 1: ¹H NMR Spectroscopic Data of Benzenesulfonyl Chloride Derivatives
| Compound Name | Structure | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 4-Fluorobenzenesulfonyl chloride | CDCl₃ | A: 8.082, B: 7.303, J(A,B)=9.2 Hz, J(A,F-19)=4.8 Hz, J(B, F-19)=8.0 Hz[1] | |
| 4-Chlorobenzenesulfonyl chloride | - | Data not readily available in cited sources. | |
| Benzenesulfonyl chloride | - | Data not readily available in cited sources. | |
| 2-Fluorobenzenesulfonyl chloride | - | Data not readily available in cited sources. |
Table 2: Mass Spectrometry Data of Benzenesulfonyl Chloride Derivatives
| Compound Name | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-Fluorobenzenesulfonyl chloride | Electron Ionization (75 eV) | 194 | 159, 95[1] |
| 4-Chlorobenzenesulfonyl chloride | Electron Ionization | 210 (M), 212 (M+2) | 175, 111 |
| Benzenesulfonyl chloride | Electron Ionization | 176 | 141, 77 |
| 1,2-Dichloro-4-fluorobenzene (related structure) | Electron Ionization | 164 (M), 166 (M+2) | - |
Table 3: FT-IR Spectroscopic Data of Benzenesulfonyl Chloride Derivatives
| Compound Name | Technique | Key Vibrational Frequencies (cm⁻¹) |
| Butane-1-sulfonyl chloride (for functional group reference) | - | S=O stretch: 1410-1370 and 1204-1166[2] |
| Aromatic Compounds (general) | - | =C-H stretch: 3100-3000, C=C stretch (in-ring): 1600-1585 and 1500-1400, C-H out-of-plane bend: 900-675[3] |
| 4-Chlorobenzenesulfonyl chloride | KBr-Pellet | Data available through PubChem.[4] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and high-quality spectroscopic data. The following sections outline general methodologies for the analysis of benzenesulfonyl chloride derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound.
Instrumentation: 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified sulfonyl chloride derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5]
-
Transfer the solution to a clean, dry NMR tube.[5]
¹H NMR Acquisition Parameters:
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled sequence[5]
-
Pulse Width: 45°[5]
-
Relaxation Delay: 2-5 seconds[5]
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.[5]
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction.[5]
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.
-
Determine the chemical shifts of the signals in the ¹³C NMR spectrum.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR spectrometer.
Sample Preparation (for solid samples):
-
Grind a small amount of the solid sample with potassium bromide (KBr).
-
Press the mixture into a thin pellet.[6]
-
Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and place a drop between two salt plates (e.g., NaCl or KBr).[6]
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure solvent.
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final absorbance or transmittance spectrum.
Data Analysis:
-
Identify characteristic absorption bands for functional groups. For sulfonyl chlorides, strong absorptions are expected for the S=O stretching vibrations (typically in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹).[2] Aromatic rings show characteristic C-H and C=C stretching and bending vibrations.[3]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Inject the solution into the GC inlet.
GC-MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
GC Column and Temperature Program: To be optimized based on the volatility and thermal stability of the specific derivative.
Data Analysis:
-
Identify the molecular ion peak (M⁺). For compounds containing chlorine, look for the characteristic isotopic pattern of the M+2 peak, which will have an intensity of approximately one-third of the M⁺ peak for each chlorine atom.[7]
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide structural information. For organohalogen compounds, fragmentation often involves the loss of halogen atoms or HCl.[8]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical relationship for comparative analysis.
References
- 1. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR [m.chemicalbook.com]
- 2. acdlabs.com [acdlabs.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of compounds from 4,5-Dichloro-2-fluorobenzenesulfonyl chloride
A guide for researchers, scientists, and drug development professionals on the therapeutic potential of compounds derived from dichlorofluorobenzenesulfonyl chlorides.
The dichlorofluorophenylsulfonyl moiety is a key pharmacophore that can be incorporated into various molecular scaffolds to modulate their physicochemical properties and biological activities. The presence of both chlorine and fluorine atoms on the phenyl ring can enhance lipophilicity, metabolic stability, and binding affinity to biological targets.
Anticancer Activity
Sulfonamide derivatives of dichlorofluorobenzenesulfonyl chloride have demonstrated significant potential as anticancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines, with some exhibiting potent activity against specific oncogenic targets.
Table 1: In Vitro Anticancer Activity of Selected Dichlorofluorobenzenesulfonamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Human Breast Adenocarcinoma (MDA-MB-231) | 5.2 | Fictional Example |
| Derivative B | Human Colon Carcinoma (HCT116) | 8.7 | Fictional Example |
| Derivative C | Human Lung Carcinoma (A549) | 12.1 | Fictional Example |
| Derivative D | Human Breast Adenocarcinoma (MDA-MB-231) | 3.8 | Fictional Example |
Note: The data presented in this table is illustrative and based on typical findings for this class of compounds. Specific IC50 values would be dependent on the full chemical structure of the derivatives.
Anti-inflammatory Activity
Compounds derived from 2,4-dichloro-5-fluorobenzenesulfonyl chloride have been investigated for their anti-inflammatory effects.[1] These derivatives have shown the potential to act as antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), which is a key target in the treatment of allergic and inflammatory conditions such as asthma and atopic dermatitis.[1]
Table 2: Inhibition of Pro-inflammatory Cytokine Release
| Compound ID | Cell Line | Treatment | Inhibition of TNF-α Release (%) | Inhibition of IL-6 Release (%) | Reference |
| Derivative E | Human Monocytic Cell Line (THP-1) | LPS (1 µg/mL) | 65 | 72 | Fictional Example |
| Derivative F | Human Monocytic Cell Line (THP-1) | LPS (1 µg/mL) | 58 | 63 | Fictional Example |
Note: The data presented in this table is illustrative and based on typical findings for this class of compounds.
Antibacterial Activity
Research indicates that sulfonamide derivatives synthesized from sulfonyl chlorides, including those with a dichlorofluoro-substitution pattern, exhibit notable antibacterial properties against both Gram-positive and Gram-negative bacteria.[1]
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Dichlorofluorobenzenesulfonamide Derivatives
| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference |
| Derivative G | 16 | 32 | Fictional Example |
| Derivative H | 8 | 16 | Fictional Example |
Note: The data presented in this table is illustrative and based on typical findings for this class of compounds.
Experimental Protocols
General Protocol for the Synthesis of N-Substituted Dichlorofluorobenzenesulfonamides
This protocol outlines a general procedure for the synthesis of sulfonamides from a dichlorofluorobenzenesulfonyl chloride and a primary or secondary amine.
Materials:
-
Dichlorofluorobenzenesulfonyl chloride (1.0 eq)
-
Appropriate primary or secondary amine (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (1.5 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine in anhydrous DCM in a flame-dried round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Dissolve the dichlorofluorobenzenesulfonyl chloride in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure sulfonamide.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: Simplified NF-κB inflammatory signaling pathway.
References
structure-activity relationship of 4,5-Dichloro-2-fluorobenzenesulfonyl chloride analogs
A Comprehensive Comparison of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced potency and selectivity is a continuous endeavor. The this compound scaffold has emerged as a promising starting point for the design of enzyme inhibitors, particularly in the realm of anticancer research. The strategic placement of halogen atoms on the phenyl ring significantly influences the electronic and steric properties of the molecule, thereby modulating its interaction with biological targets. This guide provides an objective comparison of the structure-activity relationship (SAR) of this compound analogs, supported by representative experimental data and detailed protocols.
Structure-Activity Relationship: Insights from Related Compounds
Table 1: Structure-Activity Relationship of Substituted N-Phenylbenzenesulfonamide Analogs
| Moiety | Position of Substitution | Effect on Activity | Rationale |
| Benzenesulfonyl Ring | 2-position (ortho) | Substitution can influence the orientation of the sulfonamide group, potentially improving binding affinity. | Steric hindrance or favorable interactions with the target protein can occur. |
| 4-position (para) | Electron-withdrawing groups (e.g., Cl, F) generally enhance inhibitory activity. | Increased electrophilicity of the sulfonyl group can lead to stronger interactions with nucleophilic residues in the active site. | |
| 5-position (meta) | The effect is variable and target-dependent. | Can influence solubility and electronic properties. | |
| N-Phenyl Ring | para-position | Bulky, hydrophobic groups often increase potency.[1] | Enhanced van der Waals interactions within the binding pocket.[1] |
| meta-position | Substitution can be well-tolerated and may fine-tune selectivity. | Allows for exploration of different regions of the binding site. | |
| ortho-position | Substitution is often detrimental to activity. | Steric clashes with the protein can prevent optimal binding. | |
| Sulfonamide Linker | -SO₂NH- | Acts as a key hydrogen bond donor and acceptor, crucial for anchoring the inhibitor to the target. | Forms critical interactions with the backbone or side chains of amino acids in the active site. |
Comparative Biological Activity: A Representative Study
To illustrate the impact of substitutions, the following table presents hypothetical, yet representative, inhibitory data for a series of 4,5-dichloro-2-fluorobenzenesulfonamide analogs against a generic protein kinase. This data is synthesized based on the general principles of SAR for benzenesulfonamide inhibitors.
Table 2: Comparative Inhibitory Activity of 4,5-Dichloro-2-fluorobenzenesulfonamide Analogs against Protein Kinase X
| Compound ID | R Group (Substitution on N-phenyl ring) | IC₅₀ (µM) |
| 1 | -H | 15.2 |
| 2 | 4-Methyl | 8.5 |
| 3 | 4-Methoxy | 5.1 |
| 4 | 4-Chloro | 2.3 |
| 5 | 4-Trifluoromethyl | 1.8 |
| 6 | 3,4-Dichloro | 0.9 |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for the accurate evaluation of inhibitor potency and mechanism of action. Below are protocols for key assays relevant to the study of benzenesulfonamide-based inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase by measuring the amount of ATP remaining in the reaction.
Materials:
-
Kinase enzyme (e.g., recombinant human protein kinase)
-
Kinase substrate (specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (for control).
-
Add 2 µL of the kinase enzyme solution to each well.
-
Add 2 µL of the kinase substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.[2]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on the metabolic activity of living cells, providing a measure of cytotoxicity or cytostatic activity.[3][4]
Materials:
-
Cancer cell line of interest (e.g., human colon cancer cells HCT116)
-
Cell culture medium (e.g., RPMI 1640) with 10% fetal bovine serum
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ value.
Visualizing Biological Processes and Workflows
Diagrams are invaluable tools for illustrating complex signaling pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to adhere to the specified visualization requirements.
Caption: Mechanism of competitive kinase inhibition.
Caption: Workflow of the MTT cell viability assay.
References
A Comparative Analysis of Synthetic Yields for Benzenesulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to Benzenesulfonyl Chlorides with Supporting Experimental Data.
Benzenesulfonyl chlorides are a pivotal class of reagents in organic synthesis, serving as essential precursors for the preparation of sulfonamides, sulfonate esters, and other sulfur-containing compounds with broad applications in medicinal chemistry and materials science. The efficiency of synthesizing these key intermediates is paramount. This guide provides a comparative analysis of the yields of various substituted benzenesulfonyl chlorides, supported by detailed experimental protocols.
Comparative Yield Analysis
The synthesis of benzenesulfonyl chlorides can be achieved through several methods, with the choice of method often depending on the nature of the substituents on the benzene ring and the desired scale of the reaction. The following table summarizes the reported yields for the synthesis of unsubstituted and substituted benzenesulfonyl chlorides using different reagents.
| Benzenesulfonyl Chloride Derivative | Starting Material | Reagent(s) | Reported Yield (%) | Reference |
| Benzenesulfonyl chloride | Sodium benzenesulfonate | Phosphorus pentachloride | 75-80 | [1] |
| Benzenesulfonyl chloride | Sodium benzenesulfonate | Phosphorus oxychloride | 74-87 | [1] |
| Benzenesulfonyl chloride | Benzene | Chlorosulfonic acid | 75-77 | [1] |
| p-Toluenesulfonyl chloride | p-Toluenesulfonic acid | Chlorosulfonic acid, Ionic Liquid | 88.19 | [2] |
| o-Toluenesulfonyl chloride | Toluene | Chlorosulfonic acid | 72.04 | [3] |
| 2-Nitrobenzenesulfonyl chloride | 2,2'-Dinitrodiphenyl disulfide | Chlorine, Formic acid | 97.5 | [4] |
| 2-Nitrobenzenesulfonyl chloride | Di-o-nitrophenyl disulfide | Hydrochloric acid, Nitric acid, Chlorine | 84 | [5] |
| 3-Nitrobenzenesulfonyl chloride | Nitrobenzene | Chlorosulfonic acid, Thionyl chloride | 96.3 | [6] |
| 4-Chlorobenzenesulfonyl chloride | Chlorobenzene | Chlorosulfonic acid | 81 | [7] |
| 4-Chlorobenzenesulfonyl chloride | Chlorobenzene | Chlorosulfonic acid, Thionyl chloride | 94.4 | [8] |
| 4-Chloro-3-nitrobenzenesulfonyl chloride | o-Chloronitrobenzene | Chlorosulfonic acid | 81.5 | |
| 2,4-Dimethylbenzenesulfonyl chloride | m-Xylene | Chlorosulfonic acid | Not specified | [9] |
| 2,4-Diethylbenzenesulfonyl chloride | m-Diethylbenzene | Chlorosulfonic acid, Thionyl chloride | Not specified | [9] |
| p-Acetamidobenzenesulfonyl chloride | Acetanilide | Chlorosulfonic acid, PCl5, NH4Cl | 86.3 | |
| Substituted benzenesulfonyl chlorides | Substituted anilines | Sodium nitrite, Thionyl chloride, Catalyst | 78-91 | [10] |
Note: The yields reported are as found in the cited literature and may vary depending on the specific reaction conditions, scale, and purity of reagents. A direct comparison of yields should be made with caution as the experimental conditions are not identical across the different studies.
Experimental Protocols
Detailed methodologies for the synthesis of selected benzenesulfonyl chlorides are provided below.
Synthesis of Benzenesulfonyl Chloride via Chlorosulfonation of Benzene
This method involves the direct reaction of benzene with an excess of chlorosulfonic acid.
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and a dropping funnel, place chlorosulfonic acid.
-
Cool the acid and add benzene dropwise while maintaining the temperature between 0-10 °C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for a period of time to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
The benzenesulfonyl chloride separates as an oil. Separate the oily layer, wash it with cold water, and then with a dilute sodium bicarbonate solution until the effervescence ceases.
-
Dry the product over anhydrous calcium chloride and purify by vacuum distillation. The fraction boiling at 118-120 °C/15 mmHg is collected.[1] A yield of 75-77% can be expected.[1]
Synthesis of 2-Nitrobenzenesulfonyl Chloride from Di-o-nitrophenyl Disulfide
This procedure utilizes the oxidative chlorination of a disulfide precursor.
Procedure:
-
In a three-necked round-bottomed flask fitted with a stirrer, reflux condenser, and a gas inlet tube, place di-o-nitrophenyl disulfide, concentrated hydrochloric acid, and concentrated nitric acid.[5]
-
Pass a stream of chlorine gas into the mixture and warm the solution to 70 °C on a steam bath.[5]
-
Continue the heating and chlorine addition for one hour after the disulfide has melted.[5]
-
Separate the molten sulfonyl chloride by decantation, wash with warm water (70 °C), and allow it to solidify.[5]
-
Dissolve the crude product in glacial acetic acid at 50-60 °C, filter, and then cool the filtrate to crystallize the product.[5]
-
Triturate the crystals with cold water, collect them by filtration, wash with water, and air dry. A yield of 84% of a light yellow product is reported.[5]
Synthesis of 4-Chlorobenzenesulfonyl Chloride from Chlorobenzene
This method employs the reaction of chlorobenzene with chlorosulfonic acid.
Procedure:
-
Mix 4-chlorobenzene and chlorosulfuric acid at 35 °C.[7]
-
Heat the mixture for two hours at 80 °C.[7]
-
Discharge the reactor contents into ice water.[7]
-
The 4-chlorobenzenesulfonyl chloride precipitates as a solid.
-
Isolate the product by filtration, wash with cold water, and dry. An 81% yield is reported with a small amount of bis(4-chlorophenyl) sulfone as a by-product.[7]
Reaction Workflows and Mechanisms
The synthesis of benzenesulfonyl chlorides generally follows a few key pathways. The diagrams below illustrate the typical experimental workflows for the chlorosulfonation of an aromatic ring and the synthesis from a sulfonic acid salt.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN105503671A - Preparation method of p-toluene sulfonyl chloride - Google Patents [patents.google.com]
- 3. O-TOLUENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. 4-Chlorobenzenesulfonyl chloride | 98-60-2 [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
A Comparative Guide to Assessing the Purity of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride and Its Alternatives
For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the purity of reagents is paramount to ensure the reliability and reproducibility of experimental outcomes. 4,5-Dichloro-2-fluorobenzenesulfonyl chloride is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this important reagent and its common alternatives, supported by illustrative experimental data and detailed protocols.
Introduction to Purity Assessment of Sulfonyl Chlorides
Sulfonyl chlorides are reactive compounds susceptible to degradation, primarily through hydrolysis to the corresponding sulfonic acid. In addition, impurities from the synthetic process, such as isomers or starting materials, can be present. Therefore, robust analytical methods are crucial for quality control. The primary techniques for purity assessment of this compound and similar compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Purity Analysis of this compound
Common Impurities:
-
4,5-Dichloro-2-fluorobenzenesulfonic acid: Formed by hydrolysis of the sulfonyl chloride.
-
Isomeric Dichlorofluorobenzenesulfonyl chlorides: Positional isomers that may arise during synthesis.[1]
-
Residual starting materials and solvents: Dependent on the synthetic route.
Analytical Methodologies
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the purity assessment of non-volatile and thermally labile compounds like sulfonyl chlorides.
Illustrative Data:
Table 1: HPLC Purity Analysis of this compound
| Compound | Retention Time (min) | Area (%) |
| 4,5-Dichloro-2-fluorobenzenesulfonic acid | 3.2 | 1.5 |
| This compound | 5.8 | 98.2 |
| Isomeric Impurity | 6.5 | 0.3 |
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds. While sulfonyl chlorides can be analyzed by GC-MS, care must be taken to avoid on-column degradation.[4]
Illustrative Data:
Table 2: GC-MS Purity Analysis of this compound
| Compound | Retention Time (min) | Relative Abundance (%) | Key m/z Fragments |
| This compound | 12.5 | 98.5 | 262 (M+), 173, 145, 99 |
| Isomeric Impurity | 12.8 | 1.0 | 262 (M+), 173, 145, 99 |
| Degradation Product (potential) | 10.2 | 0.5 | Varies based on degradation pathway |
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-to-mid polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: Split/splitless inlet at 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50-350.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
19F qNMR is a particularly powerful tool for the purity assessment of fluorinated compounds due to the 100% natural abundance and high sensitivity of the 19F nucleus, and a wide chemical shift range that minimizes signal overlap.[5][6]
Illustrative Data:
Table 3: 19F qNMR Purity Determination of this compound
| Compound | 19F Chemical Shift (ppm) | Integral | Purity (mol%) |
| This compound | -110.5 | 1.00 | 98.8 |
| Isomeric Impurity | -112.2 | 0.012 | 1.2 |
| Internal Standard (Trifluorotoluene) | -63.7 | 3.00 | - |
Experimental Protocol: 19F qNMR Analysis
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl3) or deuterated acetone (acetone-d6).
-
Internal Standard: A known amount of a stable, fluorinated compound with a distinct 19F signal, such as trifluorotoluene.
-
Acquisition Parameters:
-
Pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
1H decoupling.
-
-
Processing: Apply appropriate window function, Fourier transform, phase correction, and baseline correction. Integrate the signals of the analyte and the internal standard.
-
Calculation: Purity is calculated based on the integral ratio of the analyte to the internal standard, considering the number of fluorine atoms and the molar masses.
Comparison with Alternative Sulfonylating Agents
Several other sulfonyl chlorides are commonly used in synthesis. A comparison of their purity assessment methods is valuable for researchers selecting reagents.
Table 4: Comparison of Purity Assessment Methods for Alternative Sulfonyl Chlorides
| Reagent | Primary Use(s) | Recommended Purity Analysis Techniques | Key Considerations |
| p-Toluenesulfonyl Chloride (TsCl) | Protection of alcohols and amines, synthesis of sulfonamides.[7][8] | HPLC, GC-MS, Titration, Melting Point.[9] | Prone to hydrolysis to p-toluenesulfonic acid. Purity can often be assessed by its sharp melting point (67-69 °C).[10] |
| Dansyl Chloride | Fluorescent labeling of amines and amino acids.[11][12] | HPLC with fluorescence or UV detection. | The primary impurity is dansyl hydroxide (hydrolysis product). Purity is critical for accurate quantification in labeling studies. |
| 2,4-Dichloro-5-fluorobenzenesulfonyl chloride | Synthesis of bioactive compounds.[13][14][15] | HPLC, GC-MS, 1H and 19F NMR. | Potential for multiple isomeric impurities. 19F NMR is highly effective for distinguishing isomers. |
Conclusion
The purity of this compound is critical for its successful application in research and development. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of its quality. HPLC is a robust method for routine purity checks, while GC-MS offers valuable information on volatile impurities and fragmentation patterns. For fluorinated compounds like the target molecule, 19F qNMR stands out as a highly accurate and specific method for absolute purity determination. When selecting an alternative sulfonylating agent, researchers should consider not only its reactivity but also the available methods for verifying its purity to ensure the integrity of their synthetic work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of sulfonamides in environmental water samples based on magnetic mixed hemimicelles solid-phase extraction coupled with HPLC-UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p-Toluenesulfonyl Chloride | Tosyl Chloride Reagent [benchchem.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 9. thermofisher.com [thermofisher.com]
- 10. 98-59-9 CAS | 4-TOLUENESULPHONYL CHLORIDE | Laboratory Chemicals | Article No. 6340D [lobachemie.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2,4-Dichloro-5-fluorobenzenesulfonyl chloride|CAS 874773-65-6 [benchchem.com]
Computational Analysis of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride: A Comparative Guide to Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive computational and comparative analysis of the reactivity of 4,5-dichloro-2-fluorobenzenesulfonyl chloride, a key building block in medicinal chemistry. By examining its electronic properties and comparing its performance with alternative sulfonylating agents, this document serves as a valuable resource for optimizing synthetic strategies and accelerating drug discovery programs.
Introduction to this compound
This compound is an aromatic sulfonyl chloride that serves as a versatile reagent for the synthesis of sulfonamides and sulfonate esters. The sulfonamide moiety is a critical pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The specific substitution pattern of this compound, featuring three electron-withdrawing halogen atoms, significantly influences its reactivity and the physicochemical properties of its derivatives. Understanding these characteristics is paramount for its effective application in the synthesis of novel bioactive molecules.
Computational Analysis of Reactivity
The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is primarily dictated by the electrophilicity of the sulfur atom. Electron-withdrawing substituents on the aromatic ring enhance this electrophilicity, leading to an accelerated rate of reaction.
The structure of this compound incorporates two chlorine atoms and a fluorine atom, all of which are strongly electron-withdrawing. This substitution pattern is expected to render the sulfonyl sulfur highly electrophilic and, consequently, make the molecule highly reactive towards nucleophiles.
A common method to quantify the effect of substituents on the reactivity of aromatic compounds is through the Hammett equation :
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is characteristic of the reaction type.
Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic properties and reactivity of molecules.[3][4] A thorough computational analysis of this compound would typically involve:
-
Calculation of the Molecular Electrostatic Potential (MEP): This would visualize the electron distribution and highlight the electrophilic nature of the sulfur atom.
-
Frontier Molecular Orbital (FMO) Analysis: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of electrophilicity. A lower LUMO energy for this compound compared to other sulfonyl chlorides would computationally confirm its higher reactivity.
-
Calculation of Reaction Energetics: DFT can be used to model the reaction pathway with a nucleophile, determining the activation energy of the transition state. A lower activation energy would correlate with a faster reaction rate.
Comparison with Alternative Sulfonylating Agents
The choice of a sulfonylating agent is critical for the successful synthesis of target molecules. Below is a comparison of this compound with two commonly used alternatives: p-toluenesulfonyl chloride (TsCl) and 2,4-dichlorobenzenesulfonyl chloride.
| Feature | This compound | 2,4-Dichlorobenzenesulfonyl Chloride | p-Toluenesulfonyl Chloride (TsCl) |
| Substituents | 2-F, 4-Cl, 5-Cl (Three electron-withdrawing groups) | 2-Cl, 4-Cl (Two electron-withdrawing groups) | 4-CH₃ (One electron-donating group) |
| Expected Reactivity | Very High | High | Moderate |
| Applications | Synthesis of highly functionalized sulfonamides where high reactivity is required. | General synthesis of dichlorinated sulfonamides.[5] | Widely used for sulfonamide synthesis and as a protecting group.[6] |
Table 1: Comparison of Sulfonylating Agents
The enhanced reactivity of this compound, due to its three electron-withdrawing substituents, makes it particularly suitable for reactions with weakly nucleophilic amines or when rapid reaction times are desired.
Performance Data (Illustrative)
| Sulfonyl Chloride | Reaction Time (h) | Typical Yield (%) |
| This compound | 4 - 10 | > 90 (Expected) |
| 2,4-Dichlorobenzenesulfonyl Chloride | 6 - 12 | 85 - 95 |
| p-Toluenesulfonyl Chloride | 12 - 24 | 80 - 90 |
Table 2: Illustrative Comparison of Reaction Performance
Experimental Protocols
The following is a general protocol for the synthesis of a sulfonamide using this compound and a primary or secondary amine. This protocol is adapted from standard procedures for similar sulfonyl chlorides.
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq)
-
Pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Reaction Mechanism
The reaction of this compound with an amine proceeds through a nucleophilic acyl substitution, likely via a stepwise addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient, high-energy trigonal bipyramidal intermediate. Subsequently, this intermediate collapses, expelling the chloride ion as a good leaving group to form the stable sulfonamide product. The base present in the reaction mixture neutralizes the hydrochloric acid byproduct.
Conclusion
Based on established principles of physical organic chemistry, this compound is predicted to be a highly reactive and efficient reagent for the synthesis of sulfonamides. The presence of three electron-withdrawing halogen substituents significantly enhances the electrophilicity of the sulfonyl sulfur, making it superior in reactivity to common alternatives like 2,4-dichlorobenzenesulfonyl chloride and p-toluenesulfonyl chloride. While direct quantitative experimental and computational data for this specific reagent were not found in the conducted search, the provided analysis, based on analogous systems and theoretical frameworks, offers a robust guide for researchers in medicinal chemistry and drug development. This information enables informed decisions in the selection of sulfonylating agents to optimize synthetic outcomes and advance research programs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2680529-24-0|4,5-Dichloro-2-fluoroaniline hydrochloride|BLD Pharm [bldpharm.com]
- 6. 2,5-Dichloro-N-(4-fluorobenzyl)aniline | C13H10Cl2FN | CID 18801244 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride
For Immediate Reference by Laboratory and Chemical Handling Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4,5-Dichloro-2-fluorobenzenesulfonyl chloride (CAS No. 13656-52-5), a compound requiring meticulous handling due to its hazardous properties. The following procedures are synthesized from safety data sheets of structurally similar sulfonyl chlorides and are intended to ensure the safety of all personnel and compliance with environmental regulations.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety profiles of analogous compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to ensure full compliance with local, state, and federal regulations.
I. Immediate Safety and Hazard Profile
Sulfonyl chlorides are generally classified as corrosive and water-reactive. Contact with moisture can release toxic and corrosive gases. Therefore, stringent safety measures are mandatory during handling and disposal.
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[1][2][3][4]
-
Water-Reactive: Reacts with water, including moisture in the air, to liberate toxic and irritating gases such as hydrogen chloride.
-
Respiratory Irritant: Inhalation of dust or vapors can cause respiratory irritation.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A chemical-resistant lab coat or apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the potential for inhalation exists, a NIOSH-approved respirator is necessary.
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Neutralization of Small Quantities
For trace amounts or minor spills, a careful neutralization process should be followed in a chemical fume hood.
-
Preparation: Ensure all necessary PPE is worn. Have a neutralizing agent, such as sodium carbonate or a mixture of soda ash and slaked lime, readily available.
-
Containment: If dealing with a spill, first contain the material with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.
-
Slow Addition: Slowly and cautiously add the sulfonyl chloride to a large volume of a cold, stirred, basic solution (e.g., a 10% sodium hydroxide solution). This should be done in a fume hood due to the exothermic reaction and gas evolution.
-
Monitoring: Monitor the reaction for heat generation and gas evolution. Add the compound in small portions to maintain control.
-
Final pH Check: After the reaction has subsided, check the pH of the solution to ensure it is neutral (pH 6-8).
-
Aqueous Waste Disposal: The resulting neutralized aqueous solution should be collected in a properly labeled waste container for hazardous aqueous waste.
Step 2: Disposal of Bulk Quantities and Contaminated Materials
Bulk quantities of this compound and grossly contaminated materials must be disposed of as hazardous waste.
-
Containerization: Place the original container, or the material in a compatible, tightly sealed, and clearly labeled waste container. Suitable containers are typically high-density polyethylene (HDPE).
-
Labeling: The waste container must be labeled with the full chemical name ("this compound"), the appropriate hazard symbols (e.g., corrosive), and the date.
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as water, bases, and oxidizing agents.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[1][5] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6][7]
III. Quantitative Data for a Structurally Similar Compound
As a reference, the following table provides key quantitative data for a representative analogous compound, Benzenesulfonyl chloride.
| Property | Value |
| Molecular Formula | C6H5ClO2S |
| Melting Point | 13 - 15 °C (55 - 59 °F)[3] |
| Boiling Point | 251 - 252 °C (484 - 486 °F)[3] |
| Density | 1.384 g/mL at 25 °C (77 °F)[3] |
IV. Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
